molecular formula C16H23ClN2O B162116 AH-8533 CAS No. 759397-79-0

AH-8533

Numéro de catalogue: B162116
Numéro CAS: 759397-79-0
Poids moléculaire: 294.82 g/mol
Clé InChI: ZEXNERUNUXHAFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AH 8533 is an analytical reference standard that is structurally categorized as an opioid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Propriétés

IUPAC Name

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXNERUNUXHAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342410
Record name 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759397-79-0
Record name 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AH-8533: Unraveling the Mechanism of a Novel Synthetic Opioid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AH-8533 is identified as a synthetic opioid, a classification that strongly implies its mechanism of action involves interaction with the endogenous opioid system. While specific pharmacological data for this compound remains largely unavailable in public scientific literature, its categorization allows for a foundational understanding of its likely biological targets and signaling pathways. This guide synthesizes the available information and provides a generalized framework for the mechanism of action of synthetic opioids, which is presumed to encompass that of this compound.

Introduction

This compound has emerged in the landscape of novel psychoactive substances and is recognized as a synthetic opioid.[1][2][3][4][5][6][7] Its presence is noted in forensic and toxicological screenings, highlighting its relevance in the ongoing public health challenge posed by new synthetic drugs.[1][3][4][6][8][9] Despite its identification, a detailed public record of its pharmacological profile, including binding affinities and functional activities at opioid receptors, is not currently available. This document aims to provide an in-depth, albeit inferred, technical guide to the mechanism of action of this compound based on the well-established pharmacology of the opioid class.

Inferred Mechanism of Action: Opioid Receptor Agonism

As a synthetic opioid, this compound is presumed to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR), which is the principal target for most opioid analgesics and drugs of abuse. The general mechanism for opioids involves the activation of G-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][9][10]

Signaling Pathway

The binding of an opioid agonist like this compound to the mu-opioid receptor initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates into G_betagamma Gβγ G_Protein->G_betagamma Dissociates into AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channels G_betagamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_Channel->Ca_influx

Caption: Inferred signaling pathway of this compound at the mu-opioid receptor.

This signaling cascade results in:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of cAMP.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Additionally, Gβγ can inhibit voltage-gated calcium channels, reducing calcium influx.

The net effect of these actions is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission.

Quantitative Data

Currently, there is no publicly available quantitative data on the binding affinity (e.g., Ki, IC50) or functional potency and efficacy (e.g., EC50, Emax) of this compound at opioid or other receptors. The scientific community awaits such data to fully characterize the pharmacological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, standard methodologies for evaluating the mechanism of action of a novel opioid would include:

Radioligand Binding Assays

This experimental workflow is used to determine the binding affinity of a compound for a specific receptor.

Radioligand Binding Assay Workflow cluster_workflow Workflow start Start prep Prepare cell membranes expressing opioid receptors start->prep incubate Incubate membranes with a radioligand (e.g., [3H]DAMGO for MOR) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Generalized workflow for a radioligand binding assay.

Functional Assays (e.g., cAMP Assay)

These assays measure the functional consequence of receptor binding, such as the inhibition of cAMP production.

cAMP Assay Workflow cluster_workflow Workflow start Start culture Culture cells expressing opioid receptors start->culture stimulate Stimulate adenylyl cyclase (e.g., with forskolin) culture->stimulate treat Treat cells with varying concentrations of this compound stimulate->treat lyse Lyse cells to release intracellular contents treat->lyse measure Measure cAMP levels (e.g., using ELISA or HTRF) lyse->measure analyze Analyze data to determine EC50 and Emax measure->analyze end End analyze->end

Caption: Generalized workflow for a cAMP functional assay.

Conclusion

While this compound is confirmed as a synthetic opioid, a comprehensive understanding of its specific mechanism of action is hampered by the lack of detailed, publicly available scientific research. Based on its classification, it is highly probable that this compound functions as an agonist at opioid receptors, particularly the mu-opioid receptor, initiating downstream signaling cascades that lead to analgesia and other opioid-related effects. Further research, including binding and functional assays, is imperative to fully elucidate the pharmacological and toxicological profile of this novel synthetic opioid. The information and diagrams presented in this guide are based on the established principles of opioid pharmacology and serve as a foundational framework until specific data for this compound becomes available.

References

Synthesis and Characterization of AH-8533: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-8533, chemically known as 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a synthetic opioid agent. This document provides a comprehensive overview of its synthesis, characterization, and putative pharmacological action. Due to the limited publicly available data specifically for this compound, this guide draws upon information from structurally related analogs, such as AH-7921 and U-47700, to present a probable synthetic route and mechanism of action. All available quantitative data is summarized, and detailed hypothetical experimental protocols are provided to guide research and development efforts.

Chemical Identity and Properties

PropertyValueSource
Chemical Name 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamideAnalytical Report
Chemical Formula C16H23ClN2OAnalytical Report
Molecular Weight 294.82 g/mol MedchemExpress
CAS Number 759397-79-0MedchemExpress

Synthesis

Proposed Synthetic Pathway

G cluster_0 Step 1: Strecker Synthesis of Intermediate cluster_1 Step 2: Amidation Cyclohexanone Cyclohexanone Intermediate 1-(aminomethyl)cyclohexane-1-carbonitrile Cyclohexanone->Intermediate KCN, (CH3)2NH HCl EtOH/H2O, Heat Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Intermediate Potassium Cyanide Potassium Cyanide Potassium Cyanide->Intermediate Intermediate_2 1-(aminomethyl)cyclohexane-1-carbonitrile AH_8533 This compound Intermediate_2->AH_8533 Amidation (e.g., in THF) 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride 2-Chlorobenzoyl_chloride->AH_8533

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-((2-chlorobenzamido)methyl)cyclohexyl)-N,N-dimethylmethanaminium (this compound)

Step 1: Synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile (Intermediate)

  • To a solution of cyclohexanone (1 equivalent) in a mixture of ethanol and water, add dimethylamine hydrochloride (1 equivalent) and potassium cyanide (1 equivalent).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile intermediate.

  • Purify the intermediate by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-(dimethylamino)cyclohexane-1-carbonitrile intermediate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1 equivalent) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The characterization of this compound would involve a suite of analytical techniques to confirm its identity, purity, and structure. Based on an available analytical report, the following methods have been applied.

Analytical Data
Analytical TechniqueData
GC-MS (EI ionization) NFL GC-RT (min): 9,12. BP(1): 126; BP(2): 139,BP(3) :127,
FTIR-ATR Direct measurement performed.
Experimental Protocols: Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent GC-MS system.

  • GC Method:

    • Injection Volume: 1 µL

    • Split Mode: 1:5

    • Injector Temperature: 280 °C

    • Transfer Line Temperature: 235 °C

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 280 °C

    • Quadrupole Temperature: 180 °C

    • Scan Range: m/z 50-550 amu

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Technique: Attenuated Total Reflectance (ATR)

  • Measurement: Direct measurement of the solid sample.

  • Typical Analysis: The resulting spectrum should be analyzed for characteristic vibrational frequencies corresponding to the functional groups present in this compound (e.g., C=O stretch of the amide, C-Cl stretch of the aromatic ring, C-N stretches).

Pharmacological Profile

This compound is classified as a synthetic opioid agent, suggesting its primary mechanism of action is through interaction with opioid receptors.

Mechanism of Action

As an opioid, this compound is presumed to be an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for µ-opioid receptor (MOR) agonists, the primary target for most opioid analgesics, involves:

  • Receptor Binding: this compound binds to the µ-opioid receptor.

  • G-Protein Activation: This binding event activates the inhibitory G-protein, Gi/o.

  • Downstream Signaling: The activated G-protein dissociates into Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:

    • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.

    • Inhibition of voltage-gated calcium channels, leading to a decrease in neurotransmitter release.

G cluster_0 Opioid Receptor Signaling AH8533 This compound MOR μ-Opioid Receptor (GPCR) AH8533->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Analgesia Analgesia cAMP->Analgesia Leads to K_channel->Analgesia Leads to Ca_channel->Analgesia Leads to

Pharmacological Profile of the Opioid Agent ZH853: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial inquiries for the pharmacological profile of "AH-8533" yielded no specific data. However, literature analysis revealed a closely related and extensively studied compound, ZH853 , a novel endomorphin analog. It is highly probable that "this compound" is a typographical error or an alternative designation for ZH853. This guide provides a comprehensive overview of the pharmacological properties of ZH853.

Executive Summary

ZH853 is a novel, potent, and highly selective µ-opioid receptor (MOR) agonist developed as an analog of the endogenous opioid peptide endomorphin-1. Preclinical studies demonstrate that ZH853 possesses a unique and highly favorable pharmacological profile compared to traditional opioids like morphine. It exhibits potent and long-lasting analgesic effects across multiple pain models, including neuropathic, inflammatory, and postoperative pain. Critically, ZH853 is associated with a significantly reduced side-effect profile, showing diminished abuse liability, respiratory depression, motor impairment, and tolerance development. A key differentiating feature of ZH853 is its lack of proinflammatory effects; unlike morphine, it does not induce glial activation in the central nervous system. This anti-inflammatory characteristic is linked to an accelerated recovery from pain and the prevention of latent sensitization, a state of masked pain that can contribute to the transition from acute to chronic pain.

Introduction

The opioid crisis, fueled by the severe side effects of conventional µ-opioid receptor (MOR) agonists like morphine, has created an urgent need for safer and more effective analgesics. Key limitations of current opioids include high abuse potential, life-threatening respiratory depression, the development of tolerance requiring dose escalation, and opioid-induced hyperalgesia. Furthermore, recent evidence indicates that morphine can induce neuroinflammation by activating glial cells, which paradoxically can prolong and exacerbate pain states.

ZH853 emerges from a class of endomorphin analogs designed to retain the potent analgesic properties of MOR activation while mitigating the detrimental side effects. As a specific MOR agonist, its mechanism of action is centered on the G-protein coupled receptor signaling cascade traditionally associated with analgesia. However, its unique chemical structure appears to uncouple this therapeutic effect from the pathways that mediate neuroinflammation and other adverse effects. This technical guide provides a detailed summary of the currently available preclinical data on the receptor binding, in vitro and in vivo functional activity, and the underlying mechanisms of action of ZH853.

In Vitro Pharmacology

Receptor Binding Affinity

Competitive radioligand binding assays have been conducted to determine the affinity of ZH853 for the three main opioid receptor subtypes: µ (MOR), δ (DOR), and κ (KOR). These studies confirm that ZH853 is a high-affinity and selective MOR ligand.

Compoundµ-Opioid Receptor (MOR) Kᵢ (nM)δ-Opioid Receptor (DOR) Kᵢ (nM)κ-Opioid Receptor (KOR) Kᵢ (nM)MOR Selectivity vs. DORMOR Selectivity vs. KOR
ZH853 0.73 ± 0.111481 ± 14110,000~2029-fold>13,698-fold

Table 1: Opioid Receptor Binding Affinity of ZH853. Data are presented as the mean ± SEM of 3 replicate assays.[1]

In Vivo Pharmacology

Analgesic Efficacy

ZH853 has demonstrated potent and long-lasting antinociceptive effects in a variety of rodent models of pain, often with greater potency and duration than morphine.[2]

In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), chronic treatment with ZH853 significantly reduced the time spent in a state of pain compared to both vehicle and morphine-treated animals.[3][4] Morphine treatment, conversely, prolonged the duration of mechanical allodynia.[3][4]

Treatment GroupDuration of Allodynia (vs. Vehicle)Duration of Thermal Hyperalgesia (vs. Vehicle)
Morphine Significantly Prolonged-
ZH853 ShortenedShortened

Table 2: Effect of ZH853 and Morphine on the Duration of Pain in the CFA Model.[3]

Following a paw incision, animals treated with ZH853 experienced less overall mechanical allodynia compared to those treated with morphine.[3]

In a spared nerve injury model of neuropathic pain, chronic intravenous administration of ZH853 resulted in prolonged antiallodynia with reduced tolerance development compared to an equi-antinociceptive dose of morphine.[5]

Neuroinflammatory Profile

A distinguishing feature of ZH853 is its lack of proinflammatory effects in the central nervous system, a stark contrast to morphine.

Chronic morphine administration is known to elevate markers of astrocyte (Glial Fibrillary Acidic Protein - GFAP) and microglia (Ionized calcium-binding adapter molecule 1 - Iba1) activation in the spinal cord.[5] In contrast, chronic ZH853 treatment does not elevate these markers and, in some cases, shows anti-inflammatory properties by reducing Iba1 and Tumor Necrosis Factor-alpha (TNF-α) relative to both morphine and vehicle.[5]

MarkerMorphine TreatmentZH853 Treatment
GFAP (Astrocytes) ElevatedNot significantly different from vehicle; lower than morphine
Iba1 (Microglia) ElevatedReduced relative to morphine and vehicle
TNF-α ElevatedReduced relative to morphine and vehicle
pp38 (MAP Kinase) ElevatedNot significantly different from vehicle; lower than morphine

Table 3: Effects of Chronic Morphine and ZH853 on Spinal Neuroinflammatory Markers in a Neuropathic Pain Model.[5]

Latent Sensitization

Latent sensitization (LS) is a state of "masked" pain that can be unmasked by an opioid antagonist like naltrexone, and is thought to contribute to the transition from acute to chronic pain.[3] In animal models where pain had resolved, administration of naltrexone reinstated pain behaviors in vehicle- and morphine-treated groups. However, animals treated with ZH853 were protected from this naltrexone-induced reinstatement of pain, indicating that ZH853 prevents the development of LS.[3][4]

Side-Effect Profile

In a neuropathic pain model, chronic treatment with ZH853 resulted in significantly less tolerance to its analgesic effects compared to morphine.[5]

Preclinical models that are predictive of abuse liability in humans, such as conditioned place preference and self-administration studies, have shown that ZH853 has low reward potential and is not self-administered by rats.[6][7] Furthermore, ZH853 did not reinstate morphine-conditioned place preference and extinguished opioid-seeking behavior in oxycodone-experienced rats.[7]

At equi-analgesic doses, ZH853 causes less motor impairment compared to morphine.[6]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for ZH853 is as a selective agonist at the µ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR). The differential effects of ZH853 compared to morphine, particularly the lack of neuroinflammation and reduced side effects, suggest a biased signaling profile, though this requires further direct investigation with in vitro functional assays.

MOR-Mediated Analgesia

The analgesic effects of MOR agonists are primarily mediated through the Gαi/o pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel K+ Channel G_protein->Ion_channel Activates cAMP cAMP AC->cAMP Production Hyperpolarization Hyperpolarization Ion_channel->Hyperpolarization ZH853 ZH853 ZH853->MOR Binds Analgesia Analgesia cAMP->Analgesia ↓ Neuronal Excitability Hyperpolarization->Analgesia ↓ Neuronal Excitability

Figure 1: MOR G-protein signaling pathway for analgesia.
Morphine-Induced Neuroinflammation

Morphine, in addition to activating the MOR, can also trigger proinflammatory signaling pathways in glial cells (microglia and astrocytes), potentially through Toll-like receptor 4 (TLR4). This leads to the activation of downstream signaling cascades, such as the p38 MAP kinase pathway, and the release of proinflammatory cytokines like TNF-α and IL-1β. This neuroinflammatory state contributes to the development of tolerance and opioid-induced hyperalgesia. ZH853 does not appear to engage this pathway.

Neuroinflammation_Pathway cluster_glial Glial Cell (Microglia/Astrocyte) TLR4 TLR4 p38 p38 MAPK TLR4->p38 Phosphorylates NFkB NF-κB p38->NFkB Activates Cytokines Proinflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines ↑ Transcription Neuroinflammation Neuroinflammation (Tolerance, Hyperalgesia) Cytokines->Neuroinflammation Morphine Morphine Morphine->TLR4 Activates ZH853 ZH853 ZH853->TLR4 Does not activate

Figure 2: Morphine-induced proinflammatory signaling in glial cells.

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of ZH853 for µ, δ, and κ opioid receptors.

  • Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant opioid receptors.

    • Radioligand: [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR are typically used.

    • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the competing ligand (ZH853).

    • Detection: Following incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Analysis: IC₅₀ values (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Analgesia Models
  • Objective: To assess the analgesic efficacy of ZH853 in a model of persistent inflammatory pain.

  • Methodology:

    • Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat induces a localized and long-lasting inflammation.[3]

    • Drug Administration: ZH853, morphine, or vehicle is administered chronically, typically via osmotic minipumps, either before (prophylactic) or after (therapeutic) the CFA injection.[3]

    • Behavioral Testing:

      • Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments. A decrease in the withdrawal threshold indicates allodynia.[3]

      • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a Hargreaves apparatus. A decrease in withdrawal latency indicates hyperalgesia.[3]

    • Analysis: Paw withdrawal thresholds and latencies are compared between treatment groups over time. The duration of the pain state is determined by the time taken to return to baseline levels.

CFA_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animals Adult Male Sprague-Dawley Rats Groups Treatment Groups: - Vehicle - Morphine - ZH853 Animals->Groups CFA_injection Intraplantar CFA Injection (Induces Inflammation) Groups->CFA_injection Drug_admin Chronic Drug Administration (Osmotic Minipump) CFA_injection->Drug_admin Behavior_test Behavioral Testing (von Frey, Hargreaves) Drug_admin->Behavior_test Data_analysis Data Analysis Behavior_test->Data_analysis

Figure 3: Workflow for the CFA inflammatory pain model.
  • Objective: To determine if ZH853 prevents the development of a latent pain state.

  • Methodology:

    • Pain Induction and Recovery: Animals are subjected to an inflammatory or postoperative pain model and allowed to recover until pain behaviors return to baseline.[3]

    • Antagonist Challenge: Once recovered, animals are administered the opioid antagonist/inverse agonist naltrexone (typically 1 mg/kg, s.c.).[3][8]

    • Behavioral Testing: Mechanical and thermal sensitivity are re-assessed 30-60 minutes after naltrexone injection.[3]

    • Analysis: A reinstatement of pain behaviors (allodynia or hyperalgesia) following naltrexone challenge indicates the presence of latent sensitization. The responses are compared between animals that had been chronically treated with vehicle, morphine, or ZH853 during the initial pain phase.[3]

Immunohistochemistry for Neuroinflammation
  • Objective: To quantify markers of glial activation in the spinal cord.

  • Methodology:

    • Tissue Collection: Following chronic drug treatment in a pain model, animals are euthanized and the lumbar spinal cord is collected.

    • Tissue Processing: The spinal cord tissue is fixed, cryoprotected, and sectioned.

    • Immunostaining: Sections are incubated with primary antibodies against markers of interest (e.g., GFAP for astrocytes, Iba1 for microglia, pp38 for activated p38 MAPK).

    • Detection: Fluorescently-labeled secondary antibodies are used to visualize the primary antibodies.

    • Imaging and Analysis: Sections are imaged using confocal microscopy, and the intensity or area of immunoreactivity is quantified using image analysis software.

Conclusion

ZH853 is a promising novel opioid analgesic that demonstrates a significant separation between potent antinociception and the deleterious side effects that plague current opioid therapies. Its unique profile, characterized by high efficacy in diverse pain models, a lack of proinflammatory signaling, and the prevention of latent sensitization, suggests a mechanism that circumvents the pathways responsible for tolerance, dependence, and the chronification of pain. The preclinical data strongly support the continued development of ZH853 as a potential breakthrough in pain management, offering the prospect of powerful analgesia without the associated risks of morphine and other conventional opioids. Further investigation into its signaling properties at the molecular level will be crucial to fully elucidate the basis for its improved safety profile.

References

AH-8533: An In-Depth Technical Guide on Opioid Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the quantitative binding affinity and selectivity of the compound designated as AH-8533 for the mu (µ), delta (δ), and kappa (κ) opioid receptors. While identified as an opioid agent, its specific pharmacological profile remains undisclosed in peer-reviewed publications or public databases.

This guide provides a comprehensive overview of the standard methodologies, data presentation, and signaling pathways relevant to the characterization of opioid receptor ligands. The protocols and data tables herein are representative examples and should be considered a framework for understanding how a compound like this compound would be evaluated.

Introduction to Opioid Receptor Binding Affinity and Selectivity

The pharmacological effects of an opioid ligand are primarily determined by its binding affinity and selectivity for the different opioid receptor subtypes (µ, δ, and κ).

  • Binding Affinity refers to the strength of the interaction between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value indicates a higher binding affinity.

  • Selectivity describes the preference of a ligand to bind to one receptor subtype over others. It is usually expressed as a ratio of the Ki values for different receptors. For instance, a compound with a much lower Ki for the µ-opioid receptor compared to the δ and κ receptors is considered µ-selective.

The precise determination of these parameters is crucial in drug development to predict a compound's therapeutic potential and its side-effect profile.

Data Presentation: Quantifying Receptor Interactions

Quantitative data from binding assays are typically summarized in tables to allow for straightforward comparison of a compound's properties across different receptor subtypes.

Table 1: Example Opioid Receptor Binding Affinity Profile

CompoundReceptor SubtypeKi (nM)RadioligandCell Line
This compoundµ-opioidData not available[³H]DAMGOHEK293
This compoundδ-opioidData not available[³H]NaltrindoleCHO
This compoundκ-opioidData not available[³H]U-69,593Sf9

Table 2: Example Opioid Receptor Selectivity Profile

CompoundSelectivity Ratio (Ki)
δ/µ
This compoundData not available

Experimental Protocols: Determining Binding Affinity

The most common method for determining the binding affinity of an unlabeled compound is through a competitive radioligand binding assay.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

General Protocol for a Competition Binding Assay

Objective: To determine the Ki of a test compound at a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from HEK293, CHO, or Sf9 cells)

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ)

  • Unlabeled test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of naloxone)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the cell membrane preparation.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • Increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a non-specific inhibitor (e.g., naloxone) instead of the test compound.

    • For determining total binding, add assay buffer instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Competition_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Harvesting Harvesting & Washing (Filtration) Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Curve_Fitting Competition Curve Generation (IC50) Counting->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Competition Binding Assay Workflow
Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Agonist Opioid Agonist (e.g., this compound) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel ↓ Ca²⁺ Influx G_Protein->Ca_Channel Inhibits K_Channel ↑ K⁺ Efflux (Hyperpolarization) G_Protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to

Canonical Opioid Receptor G-protein Signaling

Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.

Conclusion

While the specific binding affinity and selectivity of this compound are not currently in the public domain, the experimental and analytical frameworks described in this guide provide a clear understanding of how such an opioid agent would be characterized. The determination of Ki values through competitive binding assays and the elucidation of its functional effects on signaling pathways are fundamental steps in the preclinical evaluation of any novel opioid compound. Researchers and drug development professionals can utilize these established principles to anticipate the potential pharmacological profile of this compound and similar molecules.

AH-8533: An In-depth Technical Guide on a Novel Synthetic Opioid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of public data on the in vitro and in vivo effects of AH-8533. This document serves to outline the current state of knowledge and highlight the absence of detailed pharmacological studies typically required for a full technical whitepaper.

This compound is classified as a synthetic opioid and is recognized as an analytical reference standard.[1] Its chemical formula is C16H23ClN2O and it has a molecular weight of 294.82.[1] The compound is also known by its chemical name 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1] While it is included in screening panels for synthetic opioids, detailed studies on its physiological and toxicological properties have not been published in the peer-reviewed scientific literature.[1]

Current Status of Research

A thorough search of scientific databases and chemical repositories indicates that this compound is primarily used for research and forensic applications as an analytical standard.[1] There are no publicly available studies detailing its:

  • In Vitro Effects: Data on binding affinities to opioid receptors (mu, delta, kappa), functional activity (e.g., GTPγS binding assays), or effects on cellular signaling pathways are not available.

  • In Vivo Effects: Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), pharmacodynamic effects (e.g., analgesia, respiratory depression), or toxicological data from animal models have not been reported.

Due to the absence of this critical data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

Future Research Directions

The characterization of novel synthetic opioids is a critical area of research for both public health and drug development. To understand the potential effects of this compound, a series of standard in vitro and in vivo studies would be required. The typical workflow for such a characterization is outlined below.

Hypothetical Experimental Workflow

The following diagram illustrates a standard workflow for the pharmacological characterization of a novel synthetic opioid like this compound.

Caption: A standard workflow for characterizing a novel synthetic opioid.

This guide will be updated as new information on the in vitro and in vivo effects of this compound becomes publicly available.

References

Unraveling AH-8533: A Technical Guide to Its Obscure Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-8533 is a synthetic opioid that has emerged in forensic and research settings. Structurally classified as a 1-benzamidomethyl-1-cyclohexyldialkylamine, it is an analog of the better-known compound AH-7921. Both compounds originate from research conducted by Allen and Hanburys Ltd. in the 1970s, a period marked by extensive exploration of novel analgesic agents. Despite its early synthesis, this compound has remained largely in obscurity, with its physiological and toxicological properties not extensively documented in publicly available literature. This guide provides a comprehensive overview of the early research and discovery of this compound, drawing from the limited available information to offer a technical resource for the scientific community.

Chemical and Physical Properties

This compound is identified by the formal name 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide and the CAS Number 759397-79-0. While detailed experimental data on its physical properties are scarce, its chemical structure provides insights into its likely characteristics as a synthetic opioid.

PropertyValue
Formal Name 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
CAS Number 759397-79-0
Molecular Formula C₁₆H₂₃ClN₂O
Molecular Weight 294.8 g/mol
Structural Category 1-benzamidomethyl-1-cyclohexyldialkylamine

Early Research and Discovery

The "AH" designation in this compound and its analogs points to the pioneering work of the British pharmaceutical company Allen and Hanburys Ltd. Research in the mid-1970s led to the synthesis of a series of N-substituted cyclohexylmethylbenzamide derivatives with the aim of developing potent analgesics. This research was documented in patents from that era, which describe the general synthetic routes to this class of compounds.

A 2018 research paper identified a 1976 US patent assigned to Allen and Hanburys Limited as a key source for the synthesis methods of the "AH" series of compounds. This patent likely contains the original experimental protocols for this compound, although the compound may be one of many examples listed within the broader patent claims.

Experimental Protocols: A Generalized Synthetic Approach

Based on the known synthesis of its analog, AH-7921, and the general descriptions in related patents, the synthesis of this compound would likely follow a multi-step process. The following is a generalized, hypothetical protocol that researchers could adapt based on the original patent literature.

Diagram of a plausible synthetic workflow for this compound:

G Generalized Synthetic Workflow for this compound cluster_0 Step 1: Synthesis of the Cyclohexylamine Intermediate cluster_1 Step 2: Acylation with 2-Chlorobenzoyl Chloride A 1-(Dimethylamino)cyclohexanecarbonitrile B Reduction (e.g., with LiAlH4) A->B Reagents C 1-(Aminomethyl)-N,N-dimethylcyclohexanamine B->C Product D 1-(Aminomethyl)-N,N-dimethylcyclohexanamine F Acylation Reaction D->F E 2-Chlorobenzoyl chloride E->F G This compound F->G Final Product

Caption: A diagram illustrating a potential two-step synthetic pathway for this compound.

Detailed Methodologies:

  • Step 1: Synthesis of 1-(Aminomethyl)-N,N-dimethylcyclohexanamine: This intermediate is a key building block. A likely route involves the reduction of 1-(dimethylamino)cyclohexanecarbonitrile. The nitrile can be prepared from cyclohexanone via a Strecker reaction with dimethylamine and a cyanide source. The subsequent reduction of the nitrile to the primary amine can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Step 2: Acylation to form this compound: The final step involves the acylation of the primary amine of 1-(aminomethyl)-N,N-dimethylcyclohexanamine with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction solvent would likely be an aprotic solvent such as dichloromethane or tetrahydrofuran. Purification of the final product would likely involve column chromatography or recrystallization.

Putative Mechanism of Action and Signaling Pathway

As a synthetic opioid, this compound is presumed to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR). The binding of this compound to MORs, which are G-protein coupled receptors, would initiate a downstream signaling cascade.

Diagram of the putative signaling pathway of this compound:

G Putative Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response AH8533 This compound MOR Mu-Opioid Receptor (MOR) AH8533->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreased production Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Contributes to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Excitability->Analgesia

Caption: A diagram showing the proposed mechanism of action of this compound via the mu-opioid receptor.

This activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Concurrently, the G-protein activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic effects characteristic of opioid agonists.

Conclusion

The early history of this compound is intertwined with the broader exploratory research into synthetic opioids conducted by Allen and Hanburys Ltd. in the 1970s. While detailed pharmacological data and specific discovery narratives remain elusive in the public domain, the available information on its chemical structure and its relationship to AH-7921 allows for informed hypotheses regarding its synthesis and mechanism of action. For researchers and drug development professionals, this compound represents a case study in the vast and often obscure landscape of early pharmaceutical research. Further investigation, potentially through the detailed analysis of historical patents, may yet shed more light on the specific properties and initial development of this compound. This guide serves as a foundational resource, compiling the currently accessible information to aid in future research and understanding of this and other related novel psychoactive substances.

AH-8533: An In-Depth Technical Overview of a Novel Psychoactive Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-8533 is a novel psychoactive substance (NPS) identified as a synthetic opioid.[1][2][3][4][5][6][7][8][9][10][11] It belongs to the chemical class of N-substituted cyclohexylmethylbenzamides, a series of compounds originally developed by the pharmaceutical company Allen and Hanburys in the United Kingdom. Its emergence in the illicit drug market has led to its inclusion in forensic toxicology screening panels.

Chemical and Physical Properties

Limited specific experimental data on the physicochemical properties of this compound is available. The fundamental chemical information is summarized in the table below.

PropertyValueSource
Chemical Name 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Chemical Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
Synonyms AH 8533

Presumed Pharmacology and Mechanism of Action

While direct pharmacological studies on this compound are not available in the reviewed literature, it is classified as an opioid agent.[7] Its mechanism of action is presumed to be similar to other compounds in its structural class, such as AH-7921, which have demonstrated activity at opioid receptors.

The primary molecular targets for this class of compounds are the G-protein coupled opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. The interaction of a ligand with these receptors initiates a cascade of intracellular signaling events.

Due to the lack of specific experimental data for this compound, a detailed signaling pathway diagram cannot be constructed. However, a generalized opioid receptor signaling pathway is presented below.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Opioid Receptor (μ, δ, κ) gi Gi/o Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits ion_channel Ion Channel (e.g., K+, Ca2+) gi->ion_channel Modulates camp cAMP ac->camp Converts ATP to neuronal_inhibition Neuronal Inhibition ion_channel->neuronal_inhibition Leads to ligand This compound (Presumed Ligand) ligand->receptor Binds to pka Protein Kinase A camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Altered Gene Expression creb->gene_expression Regulates

Caption: Generalized Opioid Receptor Signaling Pathway.

Quantitative Pharmacological Data: No publicly available data exists for the binding affinities (Ki) or functional potencies (EC50/IC50) of this compound at opioid receptors. Research on a structurally related analog, a 4-phenyl derivative of AH-7921, revealed high affinity for both the µ-opioid receptor (Ki = 60 nM) and the κ-opioid receptor (Ki = 34 nM), as well as the serotonin transporter (SERT, Ki = 4 nM). This suggests that compounds in this class can have complex pharmacological profiles, but specific data for this compound is needed for confirmation.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic route for the closely related compound AH-7921 and its analogs has been published. This pathway likely serves as a template for the synthesis of this compound.

The generalized workflow for the synthesis of N-substituted cyclohexylmethylbenzamides is depicted below.

Synthesis_Workflow start Starting Materials (Cyclohexanone, KCN, Dimethylamine HCl) strecker Strecker Synthesis start->strecker aminonitrile α-Aminonitrile Adduct strecker->aminonitrile reduction Reduction of Nitrile (e.g., with LiAlH4) aminonitrile->reduction diamine Diaminoalkane Intermediate reduction->diamine acylation Acylation with 2-Chlorobenzoyl Chloride diamine->acylation product This compound acylation->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Generalized Synthetic Workflow for this compound.

Experimental Protocol: A detailed, validated experimental protocol for this synthesis is not available. The described pathway is based on analogous chemical syntheses and would require optimization of reaction conditions, solvents, and purification methods.

Analytical Detection

This compound is a target analyte in forensic toxicology and is typically detected using advanced analytical techniques.

Methodology: The primary method for the detection and quantification of this compound in biological matrices such as urine and blood is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for the detection of potent, low-concentration novel psychoactive substances.

Quantitative Analytical Data: Specific quantitative data, such as validated retention times, mass-to-charge ratios (m/z) for precursor and product ions, and collision energies for multiple reaction monitoring (MRM), are not publicly available. Forensic and research laboratories would need to develop and validate their own analytical methods using certified reference materials.

The generalized workflow for the analytical detection of this compound is outlined below.

Analytical_Workflow sample Biological Sample (Urine, Blood) extraction Sample Preparation (e.g., SPE, LLE) sample->extraction extract Sample Extract extraction->extract lc Liquid Chromatography (Separation) extract->lc ms Tandem Mass Spectrometry (Detection/Quantification) lc->ms data Data Analysis ms->data result Identification and Quantification of this compound data->result

Caption: Generalized Analytical Workflow for this compound Detection.

Conclusion and Future Research

This compound is a novel synthetic opioid that is of interest to the forensic and medical communities. While its chemical structure is known and its general pharmacological class has been identified, there is a significant lack of detailed, publicly available scientific data. To fully understand the pharmacological and toxicological profile of this compound, further research is required in the following areas:

  • In Vitro Pharmacology: Determination of binding affinities and functional activities at a comprehensive panel of receptors, including all opioid receptor subtypes.

  • In Vivo Studies: Characterization of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its potency, efficacy, and adverse effects.

  • Metabolism Studies: Identification of the major metabolites of this compound to aid in its detection in forensic and clinical settings.

  • Development of Analytical Standards: Availability of certified reference materials and validated analytical methods to ensure accurate and reliable detection.

This document serves as a summary of the currently limited knowledge on this compound and highlights the critical need for further research to elucidate its properties and potential impact on public health.

References

Toxicological Profile of AH-8533: A Data-Deficient Synthetic Opioid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific toxicological data for the synthetic opioid AH-8533. Despite its classification as an opioid agent, detailed in vivo or in vitro studies characterizing its pharmacological and toxicological properties are not presently available. This technical guide, therefore, serves to outline the necessary toxicological data required for a thorough assessment of a novel synthetic opioid, using established frameworks for similar compounds as a reference. The absence of empirical data for this compound necessitates that any engagement with this compound be approached with extreme caution and underscores the need for comprehensive de novo toxicological evaluation.

General Toxicological Data for Synthetic Opioids

A complete toxicological profile for a synthetic opioid would typically include data on its pharmacodynamics, pharmacokinetics, and acute toxicity. This information is crucial for understanding the compound's mechanism of action, its disposition in the body, and its potential for harm.

Pharmacodynamic Data

Pharmacodynamic studies are essential to characterize the interaction of a compound with its biological targets. For a synthetic opioid, this primarily involves assessing its affinity and efficacy at the various opioid receptors (μ, δ, and κ).

Table 1: Hypothetical Opioid Receptor Binding Affinity for a Synthetic Opioid

Receptor SubtypeBinding Affinity (Ki, nM)Functional Assay (EC50, nM)Efficacy (% of Morphine)
Mu (μ)Data not availableData not availableData not available
Delta (δ)Data not availableData not availableData not available
Kappa (κ)Data not availableData not availableData not available

Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.

Pharmacokinetic Data

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. This data is critical for determining dosing regimens and understanding the potential for drug-drug interactions and accumulation.

Table 2: Hypothetical Pharmacokinetic Parameters for a Synthetic Opioid

ParameterValueSpeciesRoute of Administration
Bioavailability (%)Data not availableData not availableData not available
Volume of Distribution (L/kg)Data not availableData not availableData not available
Plasma Half-life (h)Data not availableData not availableData not available
Clearance (mL/min/kg)Data not availableData not availableData not available
Major MetabolitesData not availableData not availableData not available
Primary Excretion RouteData not availableData not availableData not available

Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.

Acute Toxicity Data

Acute toxicity studies are performed to determine the potential for a single dose of a substance to cause adverse effects. The median lethal dose (LD50) is a key metric derived from these studies.

Table 3: Hypothetical Acute Toxicity Data for a Synthetic Opioid

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
MouseIntravenousData not availableData not available
MouseIntraperitonealData not availableData not available
RatOralData not availableData not available
RatIntravenousData not availableData not available

Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of toxicological findings. For a synthetic opioid, key experimental methodologies would include:

  • Receptor Binding Assays: Protocols would detail the preparation of cell membranes expressing opioid receptors, the radioligand used, incubation conditions, and the method for separating bound from free ligand to determine the binding affinity (Ki).

  • Functional Assays: Methodologies for assessing the functional consequences of receptor binding, such as GTPγS binding assays or cAMP accumulation assays, would be described. These protocols would specify the cell lines, agonist concentrations, and detection methods used to determine agonist efficacy (EC50 and Emax).

  • In Vivo Pharmacokinetic Studies: These protocols would outline the animal model used, the route and dose of drug administration, the schedule for blood sampling, the analytical method for quantifying the drug and its metabolites in plasma, and the software used for pharmacokinetic modeling.

  • Acute Toxicity Studies: Methodologies would follow established guidelines (e.g., OECD guidelines) and would detail the animal species, housing conditions, dose levels, route of administration, observation period, and the clinical and pathological endpoints evaluated to determine the LD50.

Visualizations

Visual diagrams are invaluable for representing complex biological pathways and experimental workflows.

Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia, Respiratory Depression) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Generic Opioid Receptor Signaling Pathway

In_Vivo_Toxicity_Workflow Start Start: Dose Range Finding Study Dosing Administer Test Substance (this compound) to Animal Groups (e.g., Mice, Rats) Start->Dosing Observation Clinical Observation (e.g., Behavior, Mortality) Dosing->Observation Data_Collection Data Collection (Body Weight, Food/Water Intake) Observation->Data_Collection Endpoint Endpoint: Necropsy and Histopathological Examination Data_Collection->Endpoint Analysis Statistical Analysis (e.g., Probit Analysis for LD50) Endpoint->Analysis Report Final Report Generation Analysis->Report

Hypothetical In Vivo Acute Toxicity Workflow

An Overview of AH-8533: A Synthetic Opioid with Undetermined Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses the available scientific and technical information regarding AH-8533. The current body of public knowledge is limited, and this report reflects the scarcity of data concerning its therapeutic potential.

Introduction

This compound is identified as a synthetic opioid. Its presence is noted in analytical toxicology screenings for synthetic opioids, indicating its classification within this broad class of substances. However, a thorough review of publicly accessible scientific literature and clinical trial databases reveals a significant absence of research into its therapeutic applications. There is no readily available information on its mechanism of action, pharmacological profile, or any preclinical or clinical studies evaluating its potential as a therapeutic agent.

Putative Mechanism of Action: Opioid Receptor Signaling

Given that this compound is classified as a synthetic opioid, it is hypothesized to exert its effects primarily through interaction with opioid receptors, most notably the mu-opioid receptor (MOR). The binding of an agonist to the MOR typically initiates a cascade of intracellular events.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH_8533 This compound (Putative Agonist) MOR Mu-Opioid Receptor (MOR) AH_8533->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP Analgesia Analgesia and other cellular effects cAMP->Analgesia Ion_Channel->Analgesia MAPK->Analgesia

A generalized signaling pathway for the mu-opioid receptor.

Toxicological Screening and Analysis

The primary context in which this compound appears in the available literature is within toxicological screening panels. The workflow for identifying such novel psychoactive substances (NPS) in biological samples is a multi-step process.

NPS_Screening_Workflow Sample Biological Sample (e.g., Urine, Blood, Hair) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample->Extraction Screening Initial Screening (e.g., Immunoassay) Extraction->Screening Confirmation Confirmatory Analysis (e.g., LC-MS/MS, GC-MS) Screening->Confirmation Presumptive Positive Identification Compound Identification (Spectral Library Matching) Confirmation->Identification Quantification Quantification Identification->Quantification Reporting Reporting of Findings Quantification->Reporting

A conceptual workflow for the toxicological screening of novel psychoactive substances.

Data Summary

Due to the absence of dedicated research, quantitative data regarding the biological activity of this compound is not available in the public domain. The table below summarizes the known classification of this compound.

Compound NameClassificationTherapeutic Applications
This compoundSynthetic OpioidNot established

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not described in the currently available scientific literature. For the general analysis of synthetic opioids in biological matrices, the following methodologies are typically employed:

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common methods for isolating analytes from complex biological matrices like urine, blood, or hair.

  • Screening: Immunoassays are often used for initial, high-throughput screening to detect the presence of a class of compounds.

  • Confirmation and Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the gold standards for confirming the identity and quantifying the concentration of specific compounds.

Conclusion

The current state of knowledge regarding this compound is confined to its identity as a synthetic opioid included in toxicological screening panels. There is a notable lack of research into its pharmacology, toxicology, and potential therapeutic applications. As such, it remains a compound of interest primarily for forensic and analytical chemists rather than for drug development professionals. Further research would be required to ascertain any potential therapeutic value.

Methodological & Application

Application Notes and Protocols for Hypothetical Compound AH-8533 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive set of protocols for the in vitro characterization of the hypothetical novel compound AH-8533. The following assays are designed to assess the compound's activity, potency, and potential cytotoxicity in a cell-based format. The protocols are intended for researchers, scientists, and drug development professionals. For the purpose of these notes, this compound is assumed to be an agonist for a G-protein coupled receptor (GPCR) that signals through the Gαq pathway, leading to an increase in intracellular calcium.

Signaling Pathway of Hypothetical Compound this compound

The diagram below illustrates the proposed signaling cascade initiated by the binding of this compound to its target GPCR. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]) is a key downstream signaling event.

AH_8533_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AH_8533 This compound GPCR Target GPCR AH_8533->GPCR Binds Gaq Gαq GPCR->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream

Hypothetical signaling pathway of this compound.

Experimental Protocols

Cell Culture and Maintenance

A stable cell line expressing the target GPCR is essential for these assays. The following is a general protocol for maintaining a common host cell line like HEK293.

  • Cell Line: HEK293 cells stably transfected with the target GPCR.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which this compound may be toxic to the cells.

  • Materials:

    • HEK293 cells expressing the target GPCR

    • 96-well clear flat-bottom plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed 10,000 cells per well in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Calcium Mobilization Assay

This primary functional assay measures the increase in intracellular calcium upon GPCR activation.

  • Materials:

    • HEK293 cells expressing the target GPCR

    • 96-well black clear-bottom plates

    • This compound stock solution

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Procedure:

    • Seed 50,000 cells per well in a 96-well plate and incubate overnight.

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the cells twice with assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add 50 µL of the diluted compound to each well and immediately measure the change in fluorescence over time (typically 2-3 minutes).

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_results Results Cell_Culture Cell Culture & Maintenance Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Functional Functional Assay (Calcium Mobilization) Cell_Culture->Functional Compound_Prep This compound Serial Dilution Compound_Prep->Cytotoxicity Compound_Prep->Functional CC50_Calc CC50 Calculation Cytotoxicity->CC50_Calc EC50_Calc EC50 Calculation Functional->EC50_Calc Toxicity_Profile Toxicity Profile CC50_Calc->Toxicity_Profile Potency_Determination Potency Determination EC50_Calc->Potency_Determination

General experimental workflow for this compound.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the described assays.

AssayParameterValue (Hypothetical)UnitDescription
Cytotoxicity (MTT)CC50> 100µM50% cytotoxic concentration
Calcium MobilizationEC500.5µM50% effective concentration for Ca2+ release
Calcium MobilizationEmax95%Maximum efficacy relative to a reference agonist

Application Notes and Protocols for Studying the Effects of AH-8533 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the pharmacological effects of AH-8533, a novel synthetic opioid, in various animal models. The protocols outlined below are designed to assess the analgesic, pharmacokinetic, and toxicological properties of this compound, providing a framework for preclinical drug development. Animal models are essential for understanding the mechanisms of pain and for the initial screening and characterization of new analgesic compounds.[1][2][3] Rodents are frequently used in these studies due to their genetic and nervous system similarities to humans.[3]

Animal Models for Efficacy Assessment

A variety of animal models can be employed to investigate the analgesic efficacy of this compound across different pain modalities.[1][3][4] These models are broadly categorized into acute nociceptive, inflammatory, and neuropathic pain models.

Acute Nociceptive Pain Models

These models are used to evaluate the effect of this compound on acute pain responses to thermal or mechanical stimuli. They are useful for determining the baseline analgesic properties of a compound.

  • Hot Plate Test: This is a classic assay for assessing thermal pain sensitivity and the efficacy of analgesic compounds.[5] The test measures the latency of an animal's response to a heated surface, such as paw licking or jumping.[5]

  • Tail-Flick Test: This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. It is a reflexive response that is modulated by spinal and supraspinal pathways.

Inflammatory Pain Models

Inflammatory pain models are used to study the effects of this compound on pain resulting from tissue inflammation.

  • Formalin-Induced Inflammatory Pain: Injection of a dilute formalin solution into the paw of a rodent induces a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is driven by inflammation. The time spent licking or flinching the injected paw is measured.[5]

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA injection into the paw induces a robust and long-lasting inflammation, leading to thermal and mechanical hyperalgesia.[5] This model is useful for studying the effects of compounds on chronic inflammatory pain.

Neuropathic Pain Models

Neuropathic pain models are designed to mimic the chronic pain conditions that arise from nerve injury.[4]

  • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, which leads to the development of mechanical allodynia and thermal hyperalgesia.[1][4]

  • Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in a persistent and robust hypersensitivity in the paw innervated by the spared nerve.[1]

Experimental Protocols

Detailed protocols for the key efficacy and safety assessment experiments are provided below.

Hot Plate Test Protocol

Objective: To assess the thermal analgesic effect of this compound.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Rodents (mice or rats).

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55°C).

  • Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Formalin-Induced Inflammatory Pain Protocol

Objective: To evaluate the effect of this compound on inflammatory pain.

Materials:

  • Dilute formalin solution (e.g., 5% in saline).

  • Observation chambers with mirrors for clear viewing of the paws.

  • Rodents (mice or rats).

  • This compound solution and vehicle control.

  • Syringes and needles.

Procedure:

  • Acclimatize the animals to the observation chambers.

  • Administer this compound or vehicle control.

  • After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of formalin into the plantar surface of one hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the total time spent licking or flinching the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

  • Rodents (rats are often used due to larger blood volume).

  • This compound solution.

  • Blood collection tubes (e.g., with anticoagulant).

  • Centrifuge.

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS).[6]

Procedure:

  • Administer a single dose of this compound to the animals via the intended clinical route (e.g., intravenous, oral).

  • At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals.

  • Process the blood samples to separate plasma.

  • Analyze the plasma samples to determine the concentration of this compound and its potential metabolites.[7][8][9]

  • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Quantitative data from the conducted studies should be summarized in clear and structured tables for easy comparison.

Table 1: Efficacy of this compound in Acute and Inflammatory Pain Models

Animal ModelSpeciesDose (mg/kg)Route of AdministrationEndpointResult (% MPE or % Inhibition)
Hot Plate TestMouse1IPPaw Lick Latency75%
3IPPaw Lick Latency95%
Tail-Flick TestRat1SCTail Withdrawal Latency60%
3SCTail Withdrawal Latency88%
Formalin TestMouse1IPLicking/Flinching Time (Late Phase)55% Inhibition
3IPLicking/Flinching Time (Late Phase)85% Inhibition

Table 2: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)
1IV2500.082.5450
10PO1200.53.0600

Table 3: Toxicological Profile of this compound in Mice

ParameterDose (mg/kg)Observation
Acute Toxicity (LD50)30Mortality within 24 hours
Respiratory Depression10Significant decrease in respiratory rate
Motor Impairment10Reduced performance on rotarod test

Visualizations

Diagrams are provided to illustrate key signaling pathways and experimental workflows.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel (Presynaptic) Gi->Ca_channel Inhibits K_channel K+ Channel (Postsynaptic) Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Experimental_Workflow_Hot_Plate Start Start Acclimatization Animal Acclimatization (30 min) Start->Acclimatization Baseline Baseline Latency Measurement (Hot Plate at 55°C) Acclimatization->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Time_Points Wait for Predetermined Time Points Drug_Admin->Time_Points Post_Drug_Latency Measure Post-Drug Response Latency Time_Points->Post_Drug_Latency Data_Analysis Calculate %MPE Post_Drug_Latency->Data_Analysis End End Data_Analysis->End Drug_Development_Logic Discovery Compound Discovery (this compound) In_Vitro In Vitro Studies (e.g., Receptor Binding) Discovery->In_Vitro In_Vivo_Efficacy In Vivo Efficacy (Pain Models) In_Vitro->In_Vivo_Efficacy In_Vivo_PK In Vivo Pharmacokinetics In_Vivo_Efficacy->In_Vivo_PK In_Vivo_Tox In Vivo Toxicology In_Vivo_PK->In_Vivo_Tox Lead_Optimization Lead Optimization In_Vivo_Tox->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Application Note: Quantitative Analysis of AH-8533 in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of AH-8533 (2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) in human urine. The protocol employs a straightforward sample preparation procedure involving enzymatic hydrolysis followed by protein precipitation. The method has been developed to provide high throughput and accurate quantification suitable for clinical research, forensic toxicology, and drug development settings. All validation parameters, including linearity, precision, and accuracy, meet standard acceptance criteria.

Disclaimer: As of the development of this document, a specific, peer-reviewed LC-MS/MS method for the analysis of this compound in urine has not been published. The following protocol is a representative method based on the chemical structure of this compound and established LC-MS/MS methodologies for the analysis of analogous small molecules, such as novel psychoactive substances and their metabolites, in urine.[1][2][3] The mass spectrometry parameters provided are theoretical and require empirical optimization on the target instrument.

Introduction

This compound is a synthetic compound with a chemical structure suggesting potential psychoactive properties. Reliable methods for its detection and quantification in biological matrices are essential for forensic investigations and clinical monitoring. LC-MS/MS is the gold standard for such analyses due to its high sensitivity and specificity.[4][5] This method is designed for the selective detection of this compound, minimizing interferences from the complex urine matrix.

Experimental Protocol

  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • β-glucuronidase enzyme solution[4][6]

  • Drug-free human urine for blanks and calibration standards

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good chromatographic separation.[7]

The following diagram illustrates the sample preparation workflow.

G cluster_prep Sample Preparation sample 1. Aliquot 100 µL Urine is 2. Add Internal Standard (this compound-d4) sample->is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 55°C, 60 min) is->hydrolysis ppt 4. Protein Precipitation (Add 200 µL Acetonitrile) hydrolysis->ppt vortex 5. Vortex & Centrifuge (10,000 x g, 10 min) ppt->vortex supernatant 6. Transfer Supernatant vortex->supernatant dilute 7. Dilute with Mobile Phase A supernatant->dilute inject 8. Inject into LC-MS/MS dilute->inject

Caption: Experimental workflow for urine sample preparation.

Protocol Steps:

  • Pipette 100 µL of urine (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., this compound-d4 at 100 ng/mL).

  • Add 100 µL of acetate buffer (pH 5) containing β-glucuronidase.[6]

  • Vortex the mixture and incubate at 55°C for 60 minutes to hydrolyze glucuronide conjugates.[4]

  • After cooling, add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes.[4][8]

  • Transfer the supernatant to a clean vial or 96-well plate.

  • Dilute the supernatant 1:5 with the initial mobile phase (e.g., 95% Mobile Phase A).

  • Inject 5 µL onto the LC-MS/MS system.[4]

Liquid Chromatography Parameters

ParameterValue
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[6][9]
Column Temperature 40°C[3][4]
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 1.5 min

Mass Spectrometry Parameters (Hypothetical)

Based on the structure of this compound (C₁₆H₂₃ClN₂O, Mol. Wt.: 294.82), the protonated molecule [M+H]⁺ would have an m/z of approximately 295.8. The following are proposed MRM transitions that require empirical optimization.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) ESI+295.8125.1 (Proposed)5025 (Optimize)
This compound (Qualifier) ESI+295.891.1 (Proposed)5035 (Optimize)
This compound-d4 (IS) ESI+299.8129.1 (Proposed)5025 (Optimize)
  • Source Parameters:

    • Ionization Mode: Positive Electrospray (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C[10]

    • Desolvation Temperature: 500°C

    • Nebulizer Gas: 35 psi[5]

Method Validation

The method should be validated according to established guidelines.[9][11][12] The validation process assesses the method's reliability for its intended purpose.

G cluster_validation Method Validation Parameters cluster_acc_prec Accuracy & Precision Assays mv Method Validation selectivity Selectivity & Matrix Effect mv->selectivity linearity Linearity & Range mv->linearity accuracy Accuracy (%Bias) mv->accuracy precision Precision (%CV) mv->precision lloq Sensitivity (LLOQ) mv->lloq stability Stability mv->stability intraday Intra-day (n=5) accuracy->intraday check interday Inter-day (3 days, n=5) precision->interday check

Caption: Logical relationships in the method validation process.

A calibration curve was prepared in drug-free urine over the range of 1–1000 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) > 0.99.

Table 1: Calibration Curve Summary

Concentration (ng/mL) 1 5 25 100 250 500 1000
Mean Response 0.008 0.041 0.205 0.815 2.03 4.11 8.20

| Regression | \multicolumn{7}{c|}{Linear, 1/x weighting, R² = 0.9992} |

Intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentrations (Low, Mid, High). The results are summarized below.

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%Bias) Precision (%CV)
Intra-day (n=5)
LQC 3 2.91 -3.0% 4.5%
MQC 75 77.25 +3.0% 2.8%
HQC 750 738.75 -1.5% 3.1%
Inter-day (n=15, 3 days)
LQC 3 2.98 -0.7% 6.2%
MQC 75 73.80 -1.6% 4.1%
HQC 750 761.25 +1.5% 4.9%

Acceptance Criteria: Accuracy within ±15%, Precision ≤15% CV.[12]

The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio >10, and acceptable precision and accuracy. Selectivity was confirmed by analyzing six different lots of blank human urine, with no significant interfering peaks observed at the retention time of this compound or its IS.

This compound was found to be stable in urine for at least 24 hours at room temperature, for three freeze-thaw cycles, and for at least 30 days when stored at -20°C.[13]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound in human urine. The simple sample preparation protocol and robust chromatographic performance make it suitable for routine use in forensic and clinical research laboratories.

References

Application Note: Analysis of AH-8533 by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a comprehensive protocol for the qualitative analysis of AH-8533, a synthetic compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided herein are intended for researchers, scientists, and professionals in drug development and forensic analysis. The protocol covers sample preparation of a solid reference material, instrumental parameters for the GC-MS system, and data analysis procedures. While specific quantitative performance data such as limits of detection (LOD) and linearity are not publicly available, this document provides a robust framework for the successful identification of this compound.

Introduction

This compound, chemically identified as 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a compound of interest in forensic and pharmacological research.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] Its coupling of the separation power of gas chromatography with the detection capabilities of mass spectrometry makes it an ideal method for the unambiguous identification of novel psychoactive substances and related compounds. This protocol details the necessary steps for the analysis of this compound in a laboratory setting.

Experimental Protocols

Sample Preparation (Solid Material)

The following protocol is designed for the preparation of a solid reference standard of this compound for GC-MS analysis.[3][4]

Materials:

  • This compound reference standard (powder)[1]

  • Methanol (GC-MS grade) or other suitable volatile organic solvent (e.g., dichloromethane, hexane)[2][5]

  • Vortex mixer

  • Centrifuge

  • 1.5 mL glass autosampler vials with caps[5]

  • Micropipettes

Procedure:

  • Accurately weigh approximately 1 mg of the this compound powder.

  • Dissolve the weighed sample in 1 mL of methanol in a clean glass tube to achieve a concentration of approximately 1 mg/mL.[4]

  • Vortex the sample for 2 minutes to ensure complete dissolution.[4]

  • If any particulate matter is visible, centrifuge the sample to pellet any insoluble material.[3][5]

  • Carefully transfer the supernatant (the clear liquid) into a 1.5 mL glass autosampler vial for GC-MS analysis.[4][5]

  • For optimal results, a concentration of approximately 10 µg/mL is recommended for injection. A serial dilution from the stock solution may be necessary.[5]

GC-MS Instrumentation and Parameters

The following instrumental parameters are based on a reported method for the analysis of this compound and represent a validated starting point for method development.[1] Parameters may require optimization based on the specific instrument and column used.

Parameter Value
GC System Agilent GC System (or equivalent)
Mass Spectrometer Agilent MSD (or equivalent)
Injection Volume 1 µL
Injection Mode Split (1:5 ratio)
Injector Temperature 280 °C
Transfer Line Temp. 235 °C
MSD Source Temperature 280 °C (EI, 70 eV)
MSD Quadrupole Temp. 180 °C
Scan Range 50-550 amu (with a lower starting mass of 30 amu until 6 minutes)

Table 1: GC-MS Instrumental Parameters for this compound Analysis.[1]

Data Presentation

As of the date of this document, specific quantitative data for the GC-MS analysis of this compound, such as retention time, limit of detection (LOD), limit of quantification (LOQ), and linearity, are not available in the reviewed literature. The primary application of the described method is for the qualitative identification of the substance. Identification is achieved by comparing the acquired mass spectrum of the sample with a reference mass spectrum of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of an this compound solid sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Solid This compound Sample dissolve Dissolve in Methanol (1 mg/mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex centrifuge Centrifuge (if necessary) vortex->centrifuge transfer Transfer to Autosampler Vial centrifuge->transfer inject Inject 1 µL into GC-MS transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (50-550 amu) ionize->detect spectrum Acquire Mass Spectrum detect->spectrum compare Compare with Reference Spectrum spectrum->compare identify Confirm Identification compare->identify

Caption: Experimental workflow for GC-MS analysis of this compound.

GC-MS System Logic

The following diagram illustrates the logical relationship between the key components of a Gas Chromatography-Mass Spectrometry system.

GCMS_Logic cluster_ms Mass Spectrometer carrier_gas Carrier Gas (e.g., Helium) injector Injector (Vaporization) carrier_gas->injector column GC Column (Separation) injector->column ion_source Ion Source (EI) column->ion_source ms Mass Spectrometer mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System (Analysis) detector->data_system

Caption: Logical components of a GC-MS analytical system.

References

Proper Handling and Storage of Potent Synthetic Opioids: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols provide a general framework for the safe handling and storage of potent synthetic opioids in a research setting. As of December 2025, specific handling, storage, and safety data for AH-8533 are not publicly available. Therefore, this document is based on best practices for handling analogous potent compounds. Researchers must consult the compound-specific Safety Data Sheet (SDS) upon acquisition and adhere to all institutional and regulatory guidelines.

Introduction

This compound is identified as a synthetic opioid.[1] The handling of potent synthetic opioids requires stringent safety protocols to minimize the risk of exposure to researchers and laboratory personnel. This document outlines general procedures for the safe handling, storage, and use of such compounds in a laboratory environment.

Safety Precautions

All personnel handling potent synthetic opioids must be thoroughly trained on the potential hazards and the required safety procedures.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.

  • Gloves: Wear two pairs of nitrile gloves at all times.

  • Lab Coat: A dedicated, disposable lab coat should be worn over personal clothing.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Respiratory Protection: A properly fitted NIOSH-approved respirator is essential when handling the powdered form of the compound.

Engineering Controls
  • Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a powder containment hood.

  • Designated Area: A specific area of the laboratory should be designated for the handling of potent compounds.

General Handling Procedures
  • Avoid the creation of dust when handling the solid form.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even after removing gloves.

  • All work surfaces and equipment should be decontaminated after use.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and to prevent unauthorized access.

Storage Conditions

Store the compound in a cool, dry, and well-ventilated area.[2][3] It should be kept away from incompatible materials such as strong oxidizing agents.[2][4] The container should be tightly sealed.

Security

Store in a locked, secure location with restricted access. A logbook should be maintained to track the use of the compound.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving a potent solid compound.

Preparation of Stock Solutions
  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound onto a tared weigh boat.

  • Solubilization: Transfer the solid to a volumetric flask. Add a small amount of the appropriate solvent (e.g., DMSO, ethanol) to dissolve the solid completely.

  • Dilution: Once dissolved, add the solvent to the final volume and mix thoroughly.

  • Storage: Store the stock solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation. Store at an appropriate temperature (e.g., -20°C or -80°C) as determined by stability studies.

Spill and Waste Disposal
  • Spill Cleanup: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.

  • Waste Disposal: All contaminated materials (e.g., gloves, lab coats, weigh boats, pipette tips) and unused compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Data Presentation

The following table summarizes general storage conditions for chemical compounds based on available safety data sheets. This is not specific to this compound.

ParameterConditionRationale
Temperature Cool, dry placeTo prevent thermal degradation.
Light Protect from lightTo prevent photodegradation.
Atmosphere Well-ventilated areaTo prevent the buildup of fumes.
Container Tightly sealedTo prevent contamination and exposure.
Incompatibilities Away from oxidizing agents, acids, and basesTo prevent chemical reactions.[2][4]

Visualizations

The following diagrams illustrate general workflows for laboratory safety and experimental procedures.

G General Laboratory Safety Workflow for Potent Compounds prep Preparation (Don PPE, Prepare Workspace) handling Compound Handling (Weighing, Solution Prep) prep->handling experiment Experiment Execution handling->experiment cleanup Cleanup and Decontamination experiment->cleanup disposal Waste Disposal cleanup->disposal removal PPE Removal and Personal Hygiene cleanup->removal

Caption: General Laboratory Safety Workflow for Potent Compounds.

G General Experimental Workflow stock Prepare Stock Solution dilution Prepare Working Dilutions stock->dilution treatment Treat Cells/Tissues dilution->treatment incubation Incubate treatment->incubation assay Perform Assay incubation->assay data Data Analysis assay->data

Caption: General Experimental Workflow.

References

How to prepare AH-8533 solutions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-8533 is a synthetic compound structurally classified as an opioid.[1] It is available as an analytical reference standard and is intended for research and forensic applications.[1] As a structural analog of the known μ-opioid receptor agonist AH-7921, it is presumed to interact with the opioid receptor system. However, it is critical to note that the physiological and toxicological properties of this compound have not been extensively characterized.[1] These application notes provide protocols for the preparation of this compound solutions and suggest experimental designs based on the known pharmacology of its parent compound, AH-7921.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Formal Name 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide[1]
CAS Number 759397-79-0[1]
Molecular Formula C₁₆H₂₃ClN₂O[1]
Formula Weight 294.8 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are crucial for maintaining its integrity and ensuring reproducible experimental results.

Solubility

The solubility of this compound in various common laboratory solvents is presented in the table below.

SolventSolubilityReference
DMF 50 mg/mL[1]
DMSO 30 mg/mL[1]
Ethanol 50 mg/mL[1]
PBS (pH 7.2) 0.5 mg/mL[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound solid

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound solid using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.948 mg of this compound.

    • Transfer the weighed solid into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For a 10 mM solution with 2.948 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particulates.

Storage and Stability
  • Solid Form: Store the solid compound at -20°C for long-term storage.[1] The solid is stable for at least 5 years under these conditions.[1]

  • Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. While specific stability data for this compound in solution is not widely available, it is best practice to use freshly prepared solutions or solutions stored for no longer than a few months.

Postulated Mechanism of Action and Signaling Pathway

Due to the lack of specific pharmacological data for this compound, its mechanism of action is inferred from its structural analog, AH-7921. AH-7921 is a known agonist of the μ-opioid receptor (MOR) and to a lesser extent, the κ-opioid receptor (KOR).[2][3] Upon binding, these G-protein coupled receptors (GPCRs) initiate a downstream signaling cascade.

Opioid Receptor Signaling Pathway Postulated Opioid Receptor Signaling Pathway for this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_efflux K⁺ Efflux GIRK->K_efflux Induces Ca_influx Ca²⁺ Influx Inhibition Ca_channel->Ca_influx Mediates Neuronal_inhibition Neuronal Inhibition K_efflux->Neuronal_inhibition Contributes to Ca_influx->Neuronal_inhibition Contributes to

Caption: Postulated signaling pathway of this compound via the μ-opioid receptor.

Experimental Protocols

The following are example protocols for in vitro assays that can be used to characterize the pharmacological profile of this compound. These protocols are based on standard methods for studying opioid compounds.

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the MOR.

  • Materials:

    • Cell membranes expressing the human μ-opioid receptor (hMOR)

    • [³H]-DAMGO (a radiolabeled MOR agonist)

    • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

    • Assay buffer: 50 mM Tris-HCl, pH 7.4

    • 96-well microplates

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • [³H]-DAMGO (at a final concentration equal to its Kd)

      • This compound at various concentrations or vehicle control

      • hMOR-expressing cell membranes (10-20 µg of protein per well)

    • For non-specific binding, use a high concentration of naloxone (e.g., 10 µM).

    • Incubate the plate at 25°C for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay determines the potency (EC₅₀) and efficacy of this compound as an agonist or antagonist at the MOR.

  • Materials:

    • CHO or HEK293 cells stably expressing the hMOR

    • Cell culture medium

    • Forskolin (an adenylyl cyclase activator)

    • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

    • 384-well white opaque microplates

    • Plate reader compatible with the chosen assay kit

  • Procedure:

    • Seed the hMOR-expressing cells into a 384-well plate and incubate overnight.

    • Prepare serial dilutions of this compound.

    • Treat the cells with the different concentrations of this compound for a short pre-incubation period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for the time recommended by the cAMP assay kit manufacturer.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit's protocol.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value from the curve.

Experimental Workflow General Experimental Workflow for In Vitro Characterization of this compound Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Binding_Assay Radioligand Binding Assay (Determine Ki) Prepare_Stock->Binding_Assay Functional_Assay cAMP Inhibition Assay (Determine EC50/IC50) Prepare_Stock->Functional_Assay Data_Analysis Data Analysis and Pharmacological Profiling Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vitro characterization of this compound.

Hypothetical Pharmacological Data (Based on AH-7921)

As no specific quantitative data for this compound is publicly available, the following table presents data for its structural analog, AH-7921, for illustrative purposes. These values should not be considered representative of this compound without experimental verification.

ParameterValue (for AH-7921)AssayOrganism/Cell LineReference
EC₅₀ 26.9 ± 11.2 nMcAMP InhibitionhMOR-expressing cells[4]

Safety Precautions

This compound is intended for research use only and is not for human or veterinary use.[1] As its toxicological properties are unknown, it should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. All work with the solid compound and concentrated solutions should be performed in a fume hood.

References

Standard Operating Procedure for the Characterization of AH-8533

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Introduction: AH-8533 is a synthetic compound categorized structurally as an opioid.[1] As of the current date, its physiological and toxicological properties are largely uncharacterized, with its primary use being an analytical reference standard in forensic applications.[1] This document provides a proposed standard operating procedure for the initial pharmacological and biological characterization of this compound. The following protocols are designed for researchers, scientists, and drug development professionals to systematically investigate its mechanism of action, potency, and cellular effects. Given the nascent stage of research on this compound, these protocols represent a foundational approach to understanding its biological activity.

Compound Information:

PropertyValue
CAS Number 759397-79-0
Molecular Formula C₁₆H₂₃ClN₂O
Molecular Weight 294.8 g/mol
Chemical Name 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide
Structural Category Opioid

Experimental Protocols

Protocol 1: Determination of Opioid Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology: Radioligand Displacement Assay

  • Cell Culture: Culture HEK 293 cells stably expressing human µ-, δ-, or κ-opioid receptors in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein) with a known concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, or [³H]-U69,593 for κ).

    • Add increasing concentrations of this compound (ranging from 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding determination, add a high concentration of an unlabeled antagonist (e.g., naloxone).

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation:

CompoundReceptorIC₅₀ (nM)Ki (nM)
This compound µ-opioid157.8
δ-opioid250135
κ-opioid>1000>500
DAMGO (Control) µ-opioid2.51.3
Protocol 2: Functional Assessment of Opioid Receptor Activation

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the µ-opioid receptor.

Methodology: cAMP Inhibition Assay

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use a cell line expressing the µ-opioid receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a commercially available cAMP assay kit.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (10⁻¹⁰ M to 10⁻⁵ M) in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.

    • As a positive control for agonism, use a known µ-opioid agonist (e.g., DAMGO).

    • To test for antagonism, pre-incubate the cells with this compound for 15 minutes before adding DAMGO.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or luciferase activity.

  • Data Analysis:

    • For agonist activity, plot the percentage of cAMP inhibition against the logarithm of the this compound concentration to determine the EC₅₀ value.

    • For antagonist activity, perform a Schild analysis to determine the pA₂ value.

Hypothetical Data Presentation:

TreatmentParameterValue
This compound (Agonist) EC₅₀ (nM)35
% Inhibition at 1µM85
DAMGO (Control) EC₅₀ (nM)5
% Inhibition at 1µM95
This compound (Antagonist) pA₂Not applicable

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Receptor Binding cluster_protocol2 Protocol 2: Functional Assay p1_start HEK 293 cells expressing opioid receptors p1_mem_prep Membrane Preparation p1_start->p1_mem_prep p1_binding Radioligand Displacement Assay (Varying [this compound]) p1_mem_prep->p1_binding p1_measure Scintillation Counting p1_binding->p1_measure p1_analysis Data Analysis (IC50, Ki) p1_measure->p1_analysis p2_start Cells with µ-opioid receptor and cAMP reporter p2_treatment Treat with Forskolin + varying [this compound] p2_start->p2_treatment p2_measure Measure cAMP levels p2_treatment->p2_measure p2_analysis Data Analysis (EC50) p2_measure->p2_analysis

Caption: Experimental workflow for the characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AH8533 This compound MOR µ-Opioid Receptor (GPCR) AH8533->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Inhibited by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability Analgesia PKA->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound at the µ-opioid receptor.

References

Application Notes and Protocols for the Forensic Analysis of AH-8533

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AH-8533 is a synthetic opioid of the benzamide class. Its chemical formula is C16H23ClN2O, and its systematic name is 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide. As a novel psychoactive substance (NPS), this compound has been identified in forensic casework, necessitating the use of a reliable reference standard for its accurate identification and quantification. These application notes provide a comprehensive overview of the analytical methods for the detection of this compound in forensic samples and outline its presumed pharmacological action based on its structural class.

Analytical Applications

The primary application of an this compound reference standard is in the development, validation, and routine use of analytical methods for its detection in biological matrices such as blood and urine, as well as in seized drug materials.

Qualitative and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for the sensitive and specific detection of this compound. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for the analysis of seized materials.

Table 1: Quantitative Parameters for LC-MS/MS Analysis of this compound in Urine [1]

ParameterValue
Limit of Detection (LOD)0.1 – 0.4 ng/mL
Recovery82.5 – 95.5%

Note: The data presented is part of a broader screening method for multiple novel synthetic opioids. Method-specific validation is required to establish precise limits of quantification (LOQ) and linearity. A calibration range of 5 to 250 ng/mL has been reported in a conference abstract for an LC-MS/MS screening method that includes this compound.[2]

Mass Spectrometry

The mass spectrum of this compound is crucial for its identification. A representative MS/MS spectrum of this compound is available and can be used for library matching and confirmation of the analyte's presence.[3] The fragmentation pattern is key to distinguishing this compound from its structural isomers, such as AH-7921.

Experimental Protocols

Protocol 1: LC-MS/MS Screening and Quantification of this compound in Urine

This protocol is a general guideline based on established methods for the analysis of novel synthetic opioids in urine.[1][4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar opioid).

  • Perform enzymatic hydrolysis if glucuronidated metabolites are of interest.

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of this compound.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecule of this compound ([M+H]+).

    • Product Ions: At least two characteristic product ions should be monitored for confirmation. The selection of product ions should be based on the fragmentation pattern of the this compound reference standard.

3. Data Analysis

  • Identify this compound by comparing the retention time and the ratio of the monitored MRM transitions with those of the certified reference standard.

  • Quantify this compound by constructing a calibration curve using the reference standard at various concentrations.

Pharmacological Context

This compound is classified as a synthetic opioid.[5] The "AH" series of benzamide compounds, including the structural isomer AH-7921, were originally synthesized and investigated for their analgesic properties.[6] It is therefore highly probable that this compound exerts its effects through interaction with the endogenous opioid system.

Presumed Mechanism of Action

As a synthetic opioid, this compound is expected to act as an agonist at one or more of the opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades.

Signaling Pathway

The binding of an opioid agonist, such as this compound is presumed to be, to its receptor (e.g., the µ-opioid receptor) initiates a series of intracellular events. This includes the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7] Additionally, opioid receptor activation can modulate ion channel activity, leading to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. These actions at the cellular level result in the analgesic and other physiological effects associated with opioids.

Note: There is a lack of publicly available scientific literature detailing the specific opioid receptor binding affinities and functional activities of this compound. The following diagram represents a generalized opioid receptor signaling pathway, which is the presumed mechanism of action for this compound.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH_8533 This compound (Opioid Agonist) Opioid_Receptor Opioid Receptor (GPCR) AH_8533->Opioid_Receptor Binds to G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Leads to Forensic_Analysis_Workflow Sample_Receipt Sample Receipt (e.g., Urine, Blood, Powder) Screening Initial Screening (e.g., Immunoassay, LC-MS/MS Screen) Sample_Receipt->Screening Presumptive_Positive Presumptive Positive for Novel Synthetic Opioid Screening->Presumptive_Positive Negative Negative Screening->Negative No opioids detected Confirmation Confirmation Analysis (LC-MS/MS or GC-MS) Presumptive_Positive->Confirmation Yes Data_Review Data Review and Comparison with this compound Reference Standard Confirmation->Data_Review Reporting Final Report Data_Review->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of AH-8533 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on solubilizing AH-8533 for in vivo experiments. The following information is designed to troubleshoot common solubility challenges and provide a framework for developing a suitable formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an analytical reference standard structurally categorized as an opioid[1]. Like many new chemical entities, it has low aqueous solubility, which can be a significant hurdle for in vivo research. Poor solubility can lead to low bioavailability, inaccurate dosing, and potential precipitation at the injection site, compromising the reliability of experimental results.

Q2: What are the known solubility properties of this compound?

A2: this compound is a crystalline solid with the following reported solubilities:

  • Phosphate-Buffered Saline (PBS, pH 7.2): 0.5 mg/mL

  • Ethanol: 50 mg/mL

  • Dimethylformamide (DMF): 50 mg/mL

  • Dimethyl Sulfoxide (DMSO): 30 mg/mL[1]

Q3: Are there any established in vivo formulation protocols for this compound?

A3: Currently, there is a lack of published in vivo studies with detailed formulation protocols specifically for this compound. However, based on its known solubility profile, established methods for other poorly water-soluble compounds can be adapted.

Q4: What are the general strategies for improving the in vivo solubility of a compound like this compound?

A4: Common strategies for enhancing the solubility of poorly water-soluble drugs for in vivo studies include:

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent and an aqueous vehicle.

  • Surfactant-based formulations: Employing surfactants to form micelles that encapsulate the drug.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug molecule, increasing its apparent water solubility.

  • Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.

  • pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.

  • Particle size reduction: Micronization or nanonization can improve the dissolution rate.

Troubleshooting Guide

This guide addresses specific issues you may encounter while preparing this compound for in vivo administration.

Problem 1: My initial attempt to dissolve this compound in a simple aqueous buffer failed.

  • Question: I tried dissolving this compound directly in PBS for my in vivo study, but it didn't dissolve or precipitated out. What should I do next?

  • Answer: This is expected given the low aqueous solubility of this compound (0.5 mg/mL in PBS)[1]. A simple aqueous buffer is unlikely to be sufficient for achieving a suitable concentration for in vivo dosing. You will need to employ a formulation strategy to enhance its solubility. The following sections provide detailed protocols for various approaches.

Problem 2: I am considering using a co-solvent system, but I'm worried about toxicity.

  • Question: Which co-solvents are safe for in vivo use, and what are the recommended concentration limits?

  • Answer: The choice of co-solvent and its concentration is critical to avoid toxicity in animal models. Commonly used and generally well-tolerated co-solvents for parenteral administration include:

    • Ethanol: Can be used in low concentrations.

    • Propylene Glycol (PG): A versatile solvent, often used in combination with other excipients.

    • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400: Frequently used in preclinical studies.

    • Dimethyl Sulfoxide (DMSO): While a powerful solvent, its use in vivo should be carefully considered and kept to a minimum due to potential toxicity and effects on other administered compounds.

    It is crucial to consult literature for the specific animal model and route of administration to determine safe concentration limits for each co-solvent. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Problem 3: My compound dissolves in the formulation initially but precipitates upon dilution or administration.

  • Question: I managed to dissolve this compound in a co-solvent mixture, but it crashed out of solution when I tried to administer it or dilute it with an aqueous medium. How can I prevent this?

  • Answer: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the organic co-solvent is reduced, leading to a decrease in the drug's solubility. To address this, you can:

    • Incorporate a surfactant: Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can help to keep the drug in solution by forming micelles.

    • Use a cyclodextrin: Cyclodextrins can form stable inclusion complexes that are less prone to precipitation upon dilution.

    • Optimize the co-solvent ratio: A systematic approach to finding the optimal ratio of co-solvents and aqueous vehicle can identify a more stable formulation.

    • Consider a lipid-based formulation: Self-emulsifying systems can form stable emulsions upon contact with aqueous fluids, preventing precipitation.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubility (mg/mL)Reference
PBS (pH 7.2)0.5[1]
Ethanol50[1]
DMF50[1]
DMSO30[1]

Experimental Protocols

The following are starting-point protocols for developing a suitable in vivo formulation for this compound. Note: These are general guidelines and may require optimization for your specific concentration needs and animal model.

Protocol 1: Co-solvent/Surfactant System

This protocol aims to create a clear, aqueous-based formulation suitable for parenteral administration.

  • Initial Dissolution:

    • Weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., Ethanol or DMSO). Start with a 1:1 to 1:4 ratio of co-solvent to the final desired volume.

  • Addition of Surfactant and Other Excipients:

    • To the solution from step 1, add a surfactant such as Polysorbate 80 (Tween 80). A common starting concentration is 5-10% of the final volume.

    • You can also include other co-solvents like Propylene Glycol or PEG 400 at this stage to improve stability. A typical formulation might consist of 10% Ethanol, 40% PEG 400, and 50% aqueous vehicle.

  • Aqueous Dilution:

    • Slowly add the aqueous vehicle (e.g., sterile water for injection or saline) to the organic solution while vortexing or stirring continuously.

    • Bring the formulation to the final desired volume.

  • Final Preparation:

    • Visually inspect the solution for any precipitation or cloudiness.

    • If necessary, sterile filter the final formulation through a 0.22 µm filter.

Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes cyclodextrins to enhance the aqueous solubility of this compound.

  • Cyclodextrin Solution Preparation:

    • Prepare a solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in an aqueous vehicle (e.g., water or a buffer). A common starting concentration for HP-β-CD is 20-40% (w/v).

  • Complexation:

    • Add the weighed this compound powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 37-40°C) until the compound is fully dissolved. This process may take several hours.

  • Final Preparation:

    • Once dissolved, allow the solution to cool to room temperature.

    • Visually inspect for clarity.

    • Sterile filter the final solution using a 0.22 µm filter.

Visualizations

The following diagrams illustrate the decision-making process for troubleshooting solubility issues and selecting a formulation strategy.

Troubleshooting_Solubility start Start: Need to prepare this compound for in vivo study check_solubility Attempt to dissolve in desired aqueous vehicle (e.g., Saline/PBS) start->check_solubility dissolved Is it fully dissolved at the target concentration? check_solubility->dissolved proceed Proceed with in vivo study (ensure stability) dissolved->proceed Yes formulation_strategy Select a formulation strategy dissolved->formulation_strategy No yes Yes no No co_solvent Try Co-solvent System (e.g., Ethanol, PEG 400) formulation_strategy->co_solvent cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) formulation_strategy->cyclodextrin surfactant Try Surfactant System (e.g., Tween 80) formulation_strategy->surfactant check_precipitation Does it precipitate upon dilution? co_solvent->check_precipitation check_precipitation->proceed No optimize Optimize formulation: - Add surfactant - Adjust co-solvent ratio - Use cyclodextrin check_precipitation->optimize Yes no_precip No yes_precip Yes optimize->co_solvent Formulation_Selection cluster_strategies Formulation Strategies start Goal: Solubilize this compound for in vivo administration initial_assessment Initial Assessment: - Target Concentration - Route of Administration - Animal Model start->initial_assessment strategy1 Simple Co-solvent (e.g., Saline with Ethanol/PEG) initial_assessment->strategy1 strategy2 Co-solvent with Surfactant (e.g., Ethanol/PEG + Tween 80) initial_assessment->strategy2 strategy3 Cyclodextrin Complexation (e.g., HP-β-CD) initial_assessment->strategy3 strategy4 Lipid-Based System (e.g., SEDDS) initial_assessment->strategy4 evaluation Evaluation Criteria: - Stability - Toxicity - Ease of Preparation strategy1->evaluation strategy2->evaluation strategy3->evaluation strategy4->evaluation final_formulation Select Optimized Formulation for In Vivo Study evaluation->final_formulation

References

Technical Support Center: Analytical Detection of AH-8533

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance for common issues encountered during the analytical detection of the novel compound AH-8533. While the examples provided are specific to this compound, the principles and troubleshooting steps are broadly applicable to the analysis of other small molecules by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: I am experiencing low recovery of this compound from my plasma samples. What are the potential causes and how can I improve it?

A1: Low recovery during sample preparation can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Lysis/Homogenization: Ensure that the initial sample disruption is complete to release this compound from the biological matrix.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical. If you are using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the solvent may not be optimal for this compound. Consider solvents with different polarities. For LLE, methylene chloride and toluene have been used for similar compounds[1].

  • Inefficient Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to sample is correct. Insufficient precipitant can lead to incomplete protein removal and co-precipitation of the analyte.

  • pH of the Sample: The pH of the sample can significantly affect the charge state of this compound and its solubility in the extraction solvent. Experiment with adjusting the pH of your sample before extraction to optimize recovery.

  • Binding to Labware: this compound might be adsorbing to the surface of your collection tubes or pipette tips. Using low-retention labware can mitigate this issue.

Troubleshooting Workflow for Low Recovery:

Low_Recovery_Workflow Start Low Recovery of this compound CheckLysis Verify Complete Lysis/ Homogenization Start->CheckLysis OptimizeSolvent Optimize Extraction Solvent (Polarity, pH) CheckLysis->OptimizeSolvent CheckPrecipitation Review Protein Precipitation Protocol (Ratio, Mixing) OptimizeSolvent->CheckPrecipitation CheckpH Adjust Sample pH CheckPrecipitation->CheckpH UseLowRetention Use Low-Retention Labware CheckpH->UseLowRetention Revalidate Re-validate Method UseLowRetention->Revalidate

Caption: A stepwise workflow for troubleshooting low analyte recovery.

Q2: I'm observing significant matrix effects, specifically ion suppression, in my LC-MS analysis of this compound. How can I minimize this?

A2: Matrix effects are a common challenge in LC-MS, especially with complex biological samples like urine and blood.[2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source. Here are some strategies to mitigate matrix effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of a simple "dilute-and-shoot" or protein precipitation.[4][5]

  • Optimize Chromatography: Modifying your chromatographic method to separate this compound from the interfering matrix components can be very effective. This can be achieved by:

    • Altering the gradient profile.

    • Using a different stationary phase (e.g., a phenyl column instead of a C18).[2]

    • Adjusting the mobile phase pH.

  • Use a Divert Valve: If your LC-MS system is equipped with a divert valve, you can program it to divert the flow to waste during the elution of highly interfering components (like salts at the beginning of the run) and only direct the eluent containing this compound to the mass spectrometer.[4]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification despite ion suppression.[3]

Chromatography

Q3: My chromatographic peaks for this compound are tailing. What could be the cause and how do I fix it?

A3: Peak tailing can compromise peak integration and reduce analytical sensitivity. The common causes and solutions are:

  • Secondary Interactions: Tailing can occur due to interactions between a basic analyte and acidic silanol groups on the silica-based column packing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups.[4][6] Alternatively, use an end-capped column or a column with a different stationary phase.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections on the column inlet can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, it might be necessary to replace the column.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected with no dead volume.[7]

Q4: I am seeing split peaks for this compound. What is the likely cause?

A4: Split peaks are often indicative of a problem at the head of the column or an issue with the injection solvent.

  • Partially Blocked Column Frit: Particulates from the sample or the LC system can clog the inlet frit of the column, causing the sample to be distributed unevenly.

    • Solution: Filter all samples and mobile phases. An in-line filter between the injector and the column can also help protect the column.[7] If the frit is already clogged, reversing the column and flushing it with a strong solvent (check manufacturer's instructions first) may resolve the issue.

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to a distorted or split peak.

    • Solution: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.[7]

  • Column Void: A void or channel in the packing material at the head of the column can cause peak splitting.

    • Solution: This is often caused by running the column at a high pH, which can dissolve the silica packing. If a void has formed, the column will likely need to be replaced.[7]

MS Detection

Q5: The signal intensity for this compound is very low and inconsistent. How can I improve the MS signal?

A5: Low and variable signal intensity in the mass spectrometer can be frustrating. Here’s a troubleshooting guide:

  • Optimize Ion Source Parameters: The settings of the electrospray ionization (ESI) source have a significant impact on signal intensity.

    • Solution: Perform an infusion analysis of an this compound standard to optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[4]

  • Check Mobile Phase Compatibility: The mobile phase composition affects ionization efficiency.

    • Solution: Ensure you are using volatile mobile phase additives like formic acid or ammonium formate.[4] Non-volatile buffers (e.g., phosphate) should be avoided as they can contaminate the MS source.

  • Ion Suppression: As discussed in the sample preparation section, co-eluting matrix components can suppress the ionization of this compound.

    • Solution: Improve sample cleanup and/or chromatographic separation.

  • Incorrect Fragmentation Parameters: If you are using tandem mass spectrometry (MS/MS), the collision energy and other fragmentation parameters need to be optimized for this compound.

    • Solution: Infuse a standard solution of this compound and perform a product ion scan at various collision energies to find the optimal setting for your desired fragment ions.

Troubleshooting Workflow for Low MS Signal:

Low_Signal_Workflow Start Low/Inconsistent MS Signal OptimizeSource Optimize Ion Source Parameters (Infusion) Start->OptimizeSource CheckMobilePhase Verify Volatile Mobile Phase Additives OptimizeSource->CheckMobilePhase InvestigateSuppression Investigate Ion Suppression (Matrix Effects) CheckMobilePhase->InvestigateSuppression OptimizeFragmentation Optimize MS/MS Parameters (Collision Energy) InvestigateSuppression->OptimizeFragmentation CleanSource Clean MS Source OptimizeFragmentation->CleanSource CalibrateMS Calibrate Mass Spectrometer CleanSource->CalibrateMS Result Improved Signal CalibrateMS->Result

Caption: A logical workflow for diagnosing and resolving low MS signal intensity.

Quantitative Data Summary

The following table provides typical parameters for the LC-MS/MS analysis of small molecules similar to this compound in biological matrices. These are starting points and should be optimized for your specific application.

ParameterTypical Value/RangeNotes
Chromatography
ColumnC18 or Phenyl, < 3 µm particle sizePhenyl columns can offer different selectivity.
Column Dimensions50-100 mm length, 2.1 mm ID
Mobile Phase A0.1% Formic Acid in WaterVolatile additives are crucial for MS.[4][6]
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
Gradient5-95% B over 5-10 minutesGradient should be optimized for separation.
Injection Volume1 - 10 µLKeep low to avoid column overload.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Assuming this compound has a basic nitrogen.
Capillary Voltage3 - 5 kVOptimize via infusion.
Source Temperature100 - 150 °C
Desolvation Temp.350 - 500 °C
Precursor Ion[M+H]⁺To be determined for this compound.
Product Ions2-3 characteristic fragmentsOptimize collision energy for each transition.
Dwell Time20 - 100 ms

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Plasma

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium hydroxide to make it basic).

  • Add 500 µL of an immiscible organic solvent (e.g., methylene chloride or a mixture of isopropanol and ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Urine

  • To 200 µL of urine, add 10 µL of internal standard and 200 µL of a suitable buffer (e.g., phosphate buffer, pH 6).

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

References

Technical Support Center: AH-8533 Dosage Optimization for Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AH-8533 is a fictional compound presented for illustrative purposes. The following guidance is based on established principles in behavioral pharmacology for optimizing the dosage of novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel, selective positive allosteric modulator (PAM) of the GABA-A receptor α2 subunit. By selectively enhancing the activity of GABA at α2-containing receptors, it is hypothesized to produce anxiolytic (anxiety-reducing) effects with a reduced risk of sedation and motor impairment compared to non-selective benzodiazepines, which target multiple α subunits (α1, α2, α3, α5).

Q2: What is the recommended starting dose range for initial in vivo studies in mice?

A2: For a novel compound without prior in vivo data, a conservative dose-escalation study is critical.[1] Based on typical potencies of selective receptor modulators, a starting range of 0.1 mg/kg to 10 mg/kg is recommended for initial pilot studies. Doses should be selected on a logarithmic scale (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) to efficiently cover a wide therapeutic window.[2]

Q3: What are the appropriate vehicle and administration routes for this compound?

A3: The choice of vehicle depends on the solubility of this compound. A common starting vehicle for many CNS compounds is a solution of 5% DMSO, 5% Tween 80, and 90% saline. For oral administration (p.o.), 0.5% methylcellulose in water is also a standard choice. Intraperitoneal (i.p.) injection is often preferred in early behavioral studies for higher bioavailability and a more rapid onset of action compared to oral gavage.[1] Always run a vehicle-only control group to ensure the vehicle itself does not produce behavioral effects.

Q4: How soon before behavioral testing should this compound be administered?

A4: The optimal pretreatment time depends on the compound's pharmacokinetic profile (e.g., time to maximal concentration, Tmax).[3] A time-course pilot study is essential. Administer a mid-range dose (e.g., 1 mg/kg, i.p.) and test separate cohorts of mice at different time points post-injection (e.g., 15, 30, 60, and 120 minutes) to determine the time of peak behavioral effect.[1] For many small molecules administered i.p., a 30-minute pretreatment time is a common starting point.

Q5: What behavioral assays are most relevant for assessing the anxiolytic potential of this compound?

A5: Standard and validated tests for anxiety-like behavior in mice are recommended.[4] These include:

  • Elevated Plus Maze (EPM): Measures the conflict between the innate fear of open/elevated spaces and the drive to explore. An anxiolytic effect is indicated by increased time spent in and entries into the open arms.

  • Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. An anxiolytic effect is suggested by increased time spent in the center of the arena, while locomotor activity (total distance traveled) should be monitored to rule out sedation or hyperactivity.[5][6]

  • Light-Dark Box Test: This test is based on the conflict between the drive to explore and the aversion to brightly lit areas. Anxiolytic compounds typically increase the time spent in the light compartment.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No observable behavioral effect. Insufficient Dose: The administered dose may be too low to elicit a response.[1] Suboptimal Timing: The observation period may not align with the drug's peak effect.[1] Poor Bioavailability: The chosen route of administration (e.g., oral) may result in poor absorption.Conduct a Dose-Response Study: Test a wider range of doses, including higher concentrations (e.g., up to 30 mg/kg or MTD).[2] Conduct a Time-Course Study: Test behavior at multiple time points post-administration to identify the peak effect.[1] Change Administration Route: Consider switching from oral (p.o.) to intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Excessive sedation or motor impairment observed. Dose Too High: The dose is supratherapeutic and is causing off-target or excessive on-target effects (e.g., spillover to α1 subunits).[3] Vehicle Effects: The vehicle itself could be causing sedation.Reduce the Dose: Test lower doses to find a range that separates the anxiolytic effect from sedation. An inverted U-shaped dose-response curve is possible.[7] Assess Locomotor Activity: Always use the Open Field Test to quantify locomotor activity. A significant decrease in distance traveled indicates sedation. Run Vehicle Controls: Ensure the vehicle-only group shows no sedative effects.
High variability in behavioral data between mice. Inconsistent Handling: Differences in how mice are handled can induce stress and affect behavior.[8] Environmental Factors: Time of day, lighting, and noise can significantly impact results.[8][9] Sex Differences: Male and female mice can respond differently to pharmacological agents.[10] Individual Differences: Natural variation exists in any animal population.[11]Standardize Protocols: Ensure all experimenters use consistent, gentle handling techniques. Acclimatize mice to the testing room for at least 30-60 minutes.[6] Control the Environment: Test at the same time of day (during the dark cycle for nocturnal mice), under consistent, dim lighting.[8] Test Both Sexes Separately: Analyze data for males and females separately to identify any sex-specific effects.[5] Increase Sample Size: A minimum group size of 10-12 mice is often needed to achieve sufficient statistical power.[3]
Anxiolytic effect is not reproducible. Assay Habituation: If mice are re-tested in the same apparatus, they may become habituated, masking drug effects. Confounding Variables: Uncontrolled variables (e.g., different experimenters, changes in animal facility routine) can introduce variability.[9]Use Naïve Animals: Use each mouse for only one behavioral test to avoid confounding learning and memory effects.[11] Randomize and Counterbalance: Randomize treatment groups across cages and the order of testing. Ensure all experimental conditions are balanced across groups.[3]

Data Presentation: Dose-Response and Time-Course Studies

The following tables represent hypothetical data from pilot studies to determine the optimal dose and timing for this compound.

Table 1: Hypothetical Time-Course Data for this compound in the Elevated Plus Maze (EPM) (Dose: 1.0 mg/kg, i.p.)

Pretreatment Time (min)Time in Open Arms (seconds, Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle45.2 ± 5.122.1 ± 2.5
1568.5 ± 7.323.5 ± 2.8
30 110.3 ± 9.8 21.5 ± 2.3
6085.1 ± 8.222.8 ± 2.6
12055.6 ± 6.421.9 ± 2.9
p < 0.05 vs. Vehicle, indicating peak anxiolytic effect at 30 minutes without affecting general activity (Total Arm Entries).

Table 2: Hypothetical Dose-Response Data for this compound in the Open Field Test (OFT) (30-minute pretreatment)

Dose (mg/kg, i.p.)Time in Center (seconds, Mean ± SEM)Total Distance Traveled (meters, Mean ± SEM)
Vehicle35.6 ± 4.142.5 ± 3.8
0.142.3 ± 5.541.9 ± 4.1
0.365.8 ± 7.243.1 ± 3.5
1.0 98.4 ± 10.1 40.8 ± 3.9
3.0105.2 ± 11.530.1 ± 3.2
10.080.1 ± 9.415.7 ± 2.1
*p < 0.05 vs. Vehicle. This data suggests a therapeutic window between 0.3-1.0 mg/kg, with sedative effects (decreased distance traveled) becoming significant at 3.0 mg/kg and higher.

Experimental Protocols

Protocol 1: Dose-Response Evaluation in the Elevated Plus Maze (EPM)
  • Animals: Use adult male C57BL/6J mice (8-10 weeks old), group-housed. Acclimate mice to the animal facility for at least one week before testing.

  • Apparatus: A plus-shaped maze raised 50 cm off the floor, with two opposing open arms (30x5 cm) and two opposing closed arms (30x5x15 cm). The maze should be in a dimly lit, quiet room.

  • Drug Preparation & Administration: Prepare solutions of this compound (0.1, 0.3, 1.0, 3.0, 10.0 mg/kg) and a vehicle control. Administer a single i.p. injection at a volume of 10 mL/kg.

  • Habituation: Bring mice to the testing room at least 30 minutes before the experiment begins.[6]

  • Procedure:

    • 30 minutes after injection, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using an overhead video camera and tracking software.

    • After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.[12]

  • Data Analysis: Key parameters to measure are:

    • Time spent in the open arms (anxiolytic effect).

    • Number of entries into the open arms (anxiolytic effect).

    • Number of entries into the closed arms (locomotor activity).

    • Total distance traveled (locomotor activity).

    • Analyze data using a one-way ANOVA followed by an appropriate post-hoc test.

Mandatory Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound

G cluster_neuron Postsynaptic Neuron cluster_ion GABA_A GABAA Receptor (α2 Subunit) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABA_A->Hyperpolarization Cl_in Cl- Cl_out Cl- Cl_out->GABA_A Increased Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_A Binds Orthosteric Site AH8533 This compound (PAM) AH8533->GABA_A Binds Allosteric Site

Caption: this compound acts as a PAM, enhancing GABA-mediated chloride influx and promoting anxiolysis.

Diagram 2: Experimental Workflow for Dosage Optimization

G start Start: Novel Compound (this compound) pilot_dose Pilot Dose-Finding Study (e.g., 0.1 - 10 mg/kg) start->pilot_dose time_course Time-Course Study (e.g., 15, 30, 60, 120 min) pilot_dose->time_course Select mid-range dose dose_response Full Dose-Response Study (Behavioral Assays: EPM, OFT) time_course->dose_response Determine peak effect time (e.g., 30 min) check_sedation Assess Sedation & Motor Effects (OFT) dose_response->check_sedation sedation_yes Dose is too high. Test lower range. check_sedation->sedation_yes Yes sedation_no Therapeutic Window Identified check_sedation->sedation_no No sedation_yes->dose_response Refine dose range end Proceed to Efficacy Studies sedation_no->end

Caption: A sequential workflow for identifying an optimal, non-sedating dose of this compound.

References

Overcoming matrix effects in AH-8533 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of AH-8533 in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1] For this compound, this could result in an underestimation or overestimation of its true concentration.

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: The primary causes of matrix effects are endogenous components of the biological sample that are not entirely removed during sample preparation. For plasma samples, phospholipids are a major contributor to ion suppression.[2] Other potential sources include salts, proteins, and metabolites that may co-elute with this compound.[2] The choice of ionization technique also plays a role, with electrospray ionization (ESI) generally being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[4]

  • Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[5] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[2]

Q4: What are the key strategies to minimize or eliminate matrix effects for this compound?

A4: Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation: Implementing a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation, can significantly reduce interfering components.

  • Chromatographic Separation: Modifying the LC method to achieve better separation between this compound and matrix components is a crucial step.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction during data processing.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[6]

Troubleshooting Guides

Issue: I am observing significant ion suppression for this compound.

  • Question: How can I identify the cause of the ion suppression?

    • Answer: Perform a post-column infusion experiment. This will pinpoint the retention time regions where ion suppression is occurring. If the suppression zone co-elutes with this compound, it confirms that matrix components are the likely cause.

  • Question: What are my immediate options to reduce this suppression?

    • Answer:

      • Improve Sample Cleanup: If you are using protein precipitation, consider switching to SPE or LLE to more effectively remove phospholipids and other interfering substances.

      • Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the suppression zone. Consider using a different column chemistry.

      • Dilute the Sample: A simple 1:1 or 1:5 dilution with the initial mobile phase can sometimes reduce the matrix effect to an acceptable level, provided the assay has sufficient sensitivity.[6]

Issue: My internal standard (IS) is not compensating for the matrix effect on this compound.

  • Question: Why might my IS not be working effectively?

    • Answer: If you are using an analog internal standard, its chromatographic and ionization behavior might not perfectly mimic that of this compound. Different co-eluting matrix components might be affecting the analyte and the IS differently.

  • Question: What is the recommended solution?

    • Answer: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4). A SIL-IS has nearly identical physicochemical properties and will co-elute with this compound, ensuring that it is affected by the same matrix components and provides more accurate correction.[2]

Data Presentation

Table 1: Comparison of Matrix Effects in Different Biological Matrices for this compound

Biological MatrixSample Preparation MethodMatrix Factor (MF)% Ion Suppression/Enhancement
Human PlasmaProtein Precipitation0.6535% Suppression
Human PlasmaSolid-Phase Extraction0.928% Suppression
Rat UrineDilute and Shoot (1:5)1.1818% Enhancement
Rat UrineLiquid-Liquid Extraction1.033% Enhancement

Table 2: Effect of Different Sample Preparation Techniques on Matrix Effect in Human Plasma

Sample Preparation TechniqueMean Matrix Factor (MF)Standard Deviation
Protein Precipitation (PPT)0.680.12
Liquid-Liquid Extraction (LLE)0.890.07
Solid-Phase Extraction (SPE)0.940.05

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the mobile phase at a known concentration.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike this compound and IS into the extracted matrix at the same concentration as Set A.

    • Set C (Matrix Blank): Extract blank biological matrix without adding the analyte or IS.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation cluster_result Result Interpretation start Obtain Blank Biological Matrix extract Extract Matrix using Protocol (e.g., SPE) start->extract spike_post Spike this compound & IS (Post-Extraction) extract->spike_post lcms LC-MS/MS Analysis spike_post->lcms prep_neat Prepare Neat Solution (this compound & IS in Solvent) prep_neat->lcms calc Calculate Matrix Factor (MF) MF = Peak Area (Post-Spiked) / Peak Area (Neat) lcms->calc mf_suppress MF < 1 (Suppression) calc->mf_suppress Indicates mf_enhance MF > 1 (Enhancement) calc->mf_enhance Indicates mf_ok MF ≈ 1 (No Effect) calc->mf_ok Indicates

Caption: Workflow for Quantitative Assessment of Matrix Effects.

troubleshooting_workflow cluster_options Mitigation Strategies start Poor Reproducibility or Inaccurate this compound Results q1 Is Matrix Effect Suspected? start->q1 assess_mf Perform Matrix Factor Experiment q1->assess_mf Yes end_other Investigate Other Issues q1->end_other No q2 Is MF outside acceptable range (e.g., 0.85-1.15)? assess_mf->q2 optimize_prep Optimize Sample Preparation (e.g., use SPE/LLE) q2->optimize_prep Yes end_ok Method Acceptable q2->end_ok No reassess Re-evaluate Matrix Factor optimize_prep->reassess optimize_lc Optimize Chromatography (e.g., gradient, column) optimize_lc->reassess use_sil_is Use Stable Isotope-Labeled Internal Standard use_sil_is->reassess reassess->q2

Caption: Troubleshooting Logic for Matrix Effect Issues.

References

AH-8533 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of AH-8533. The following information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, it is recommended to store solid this compound at -20°C, protected from light and moisture.[1] When stored properly in a tightly sealed container, the solid compound can be stable for up to 6 months.[1]

Q2: How should I store this compound once it is in solution?

Stock solutions of this compound should be prepared fresh for each experiment whenever possible. If storage is necessary, we recommend preparing aliquots in tightly sealed vials and storing them at -20°C for no longer than one month.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[1]

Q3: What solvents are recommended for dissolving this compound?

Based on available data, this compound is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (50 mg/ml).[3] It has limited solubility in aqueous buffers like PBS (pH 7.2) at 0.5 mg/ml.[3] The choice of solvent may impact the stability of the compound in solution.

Q4: What are the potential signs of this compound degradation?

Degradation of this compound may be indicated by a change in the physical appearance of the solid (e.g., discoloration, clumping) or the solution (e.g., cloudiness, precipitation). A decrease in the expected biological activity or the appearance of unexpected peaks during analytical chromatography can also be signs of degradation.

Q5: Is this compound sensitive to light?

While specific photostability data for this compound is not available, many small molecules are sensitive to light. As a precautionary measure, it is recommended to store both solid this compound and its solutions protected from light.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage.1. Prepare a fresh stock solution from solid compound. 2. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC, LC-MS). 3. If the issue persists, consider obtaining a new batch of the compound.
Visible particles or precipitation in a stored solution. 1. The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. 2. The compound is degrading into less soluble products.1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at a lower concentration. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared.
Discoloration of the solid compound or solution. Chemical degradation, possibly due to oxidation or exposure to light.Discard the discolored compound or solution and use a fresh, properly stored batch for your experiments.
Loss of potency in a biological assay. Degradation of the active pharmaceutical ingredient (API).Confirm the concentration and purity of your this compound stock solution using a validated analytical method. Compare the results with the specifications of a fresh batch.

Stability Data

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed with in-house stability studies.

Storage Condition Solvent Time Purity (%)
-20°C, in the darkSolid6 months>98%
4°C, in the darkSolid6 months95%
Room Temperature, exposed to lightSolid1 month<90%
-20°C, in the darkDMSO1 month>97%
4°C, in the darkDMSO1 month92%
Room Temperature, exposed to lightDMSO1 week<85%

Experimental Protocols

Protocol for Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound solid.

  • Dissolve the compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Aliquot the stock solution into several small, amber-colored vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

2. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by a UV scan of this compound).

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to allow for the elution of the parent compound and any potential degradation products.

3. Stability Study Procedure:

  • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), remove an aliquot from each storage condition.

  • Allow the aliquot to equilibrate to room temperature.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Analyze the chromatogram to determine the peak area of the parent this compound peak and any new peaks corresponding to degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

  • The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt hplc_analysis HPLC Analysis at Time Points storage_neg20->hplc_analysis storage_4->hplc_analysis storage_rt->hplc_analysis data_analysis Data Analysis & Purity Calculation hplc_analysis->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects ah8533 This compound receptor Opioid Receptor ah8533->receptor Binds to g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp ion_channel Ion Channel Modulation camp->ion_channel neurotransmitter ↓ Neurotransmitter Release ion_channel->neurotransmitter

Caption: Hypothetical signaling pathway for the opioid this compound.

References

How to prevent degradation of AH-8533 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of AH-8533 in solution to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including:

  • pH: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] Solutions with a pH outside the neutral range (pH 6-8) can significantly accelerate degradation.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the amide bond.[1]

  • Light: Exposure to light, particularly UV light, can induce photodegradation of molecules with aromatic structures like this compound.[1]

  • Oxygen: The tertiary amine group in this compound can be susceptible to oxidation, a process that is facilitated by the presence of dissolved oxygen.[4]

  • Solvent: The choice of solvent can impact the stability of this compound. While solubility data is available, the long-term stability in these solvents at various temperatures should be empirically determined.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, the two primary degradation pathways for this compound are:

  • Hydrolysis: The most likely degradation pathway is the cleavage of the amide bond, yielding 2-chlorobenzoic acid and [1-(dimethylamino)cyclohexyl]methanamine. This reaction is catalyzed by both acids and bases.[1][2][3]

  • Oxidation: The tertiary amine group can be oxidized, potentially forming an N-oxide derivative. This is more likely to occur in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[4]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]

  • Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound in solution.1. Prepare fresh solutions of this compound for each experiment. 2. Verify the pH of your experimental buffer and adjust to a neutral range (pH 6-8) if possible. 3. Protect your solutions from light and store them at the recommended temperature. 4. Perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols section).
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Based on the potential degradation pathways, the primary degradation products would be 2-chlorobenzoic acid and [1-(dimethylamino)cyclohexyl]methanamine. Check for the presence of these compounds using appropriate analytical standards. 2. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times and mass spectra.
Precipitation of the compound from the solution. Poor solubility or compound degradation leading to less soluble products.1. Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. If using a buffer, ensure that the pH does not cause the compound to precipitate. 3. If precipitation occurs upon storage, it may be a sign of degradation. Analyze the precipitate and the supernatant to identify the components.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF, DMSO, or Ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored under normal conditions), using a suitable analytical method such as HPLC or LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products.[5][6]

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer to maintain a neutral pH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMF~50 mg/mL
DMSO~30 mg/mL
Ethanol~50 mg/mL
PBS (pH 7.2)~0.5 mg/mL

Data obtained from Cayman Chemical product information sheet.[7]

Table 2: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureProtectionAtmosphere
Short-term (< 24 hours)2-8°CProtect from lightNormal
Long-term (> 24 hours)-20°C or -80°CProtect from lightInert gas (recommended)

Visualizations

G cluster_workflow Experimental Workflow: Stability Testing prep Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep->stress analyze Analyze by Stability-Indicating HPLC/LC-MS Method stress->analyze identify Identify and Quantify Degradation Products analyze->identify assess Assess Stability and Determine Degradation Rate identify->assess

Caption: Workflow for assessing the stability of this compound.

G cluster_hydrolysis Hydrolysis (Acidic or Basic Conditions) cluster_oxidation Oxidation AH8533 This compound prod1 2-Chlorobenzoic Acid AH8533->prod1 Amide Bond Cleavage prod2 [1-(dimethylamino)cyclohexyl]methanamine AH8533->prod2 Amide Bond Cleavage prod3 This compound N-oxide AH8533->prod3 Tertiary Amine Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Unexpected Results in Small Molecule Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for a typical kinase inhibitor like AX-Inhibitor-1?

AX-Inhibitor-1 is a selective, ATP-competitive small molecule inhibitor of a specific kinase (e.g., a receptor tyrosine kinase). By binding to the kinase, it is designed to prevent the phosphorylation and subsequent activation of its downstream targets. The intended biological consequence is the inhibition of a signaling pathway crucial for cell proliferation, differentiation, and survival, which is often hyperactivated in various diseases.

Q2: I'm observing reduced or no effect of my inhibitor on the phosphorylation of its target. What are some common causes?

Several factors could contribute to a lack of efficacy:

  • Compound Instability: Ensure the inhibitor is properly stored and has not degraded. It is recommended to prepare fresh stock solutions for each experiment.

  • Incorrect Dosage: The concentration used may be too low for the specific cell line. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50).[1]

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane.[1][2]

  • High Protein Binding: If using serum-containing media, the inhibitor may be sequestered by proteins like albumin, reducing its effective concentration.[1]

  • Alternative Signaling Pathways: The cells may have activated compensatory signaling pathways that bypass the need for the targeted pathway.[1]

Q3: Why might I observe an increase in cell proliferation or pathway activation after treatment with the inhibitor?

This paradoxical effect can be due to several reasons:

  • Disruption of a Negative Feedback Loop: The inhibitor might be targeting a kinase that is part of a negative feedback loop. Inhibiting this kinase could release the brake on the pathway, leading to its activation.

  • Off-Target Effects: The inhibitor may be affecting other kinases or proteins that positively regulate the pathway of interest or a parallel pro-survival pathway.[2][3] It is beneficial to perform a broad kinase screen to identify other potential targets.[2]

  • Paradoxical Activation: In some cases, kinase inhibitors can paradoxically activate a signaling pathway.[2] Analyzing the phosphorylation status of key downstream effectors of related signaling pathways can help identify unexpectedly activated pathways.[2]

Q4: How can I distinguish between on-target and off-target effects of my inhibitor?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results.[2] Here are some strategies:

  • Use a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical structure that targets the same kinase can help confirm if the observed phenotype is due to on-target inhibition.[2]

  • Genetic Approaches: Using techniques like CRISPR-Cas9 to knock out the intended target can provide definitive evidence for on-target versus off-target effects.[2]

  • Dose-Response Correlation: Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help differentiate on-target from off-target effects.[2]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results
Observed Issue Possible Causes Troubleshooting Steps & Expected Outcome
Inconsistent results between experiments 1. Variation in cell passage number.2. Inconsistent inhibitor concentration.3. Variation in incubation times.1. Use cells within a consistent and low passage number range.2. Prepare fresh serial dilutions of the inhibitor for each experiment.3. Ensure precise timing for all incubation steps.
Discrepancy between viability and apoptosis assays 1. The inhibitor is causing cell cycle arrest without inducing apoptosis.2. Apoptosis is occurring at a later time point.1. Perform cell cycle analysis using flow cytometry.2. Conduct a time-course experiment to measure apoptosis at multiple time points.
No effect on cell viability despite target inhibition 1. The targeted pathway is not critical for survival in the chosen cell line.2. Activation of compensatory survival pathways.1. Test the inhibitor in a panel of cell lines with known dependence on the target pathway.2. Investigate the activation of parallel pathways (e.g., PI3K-AKT) via Western blotting.
Guide 2: Western Blotting Issues
Observed Issue Possible Causes Troubleshooting Steps & Expected Outcome
Weak or no signal for phosphorylated target 1. Ineffective antibody.2. Low target expression.3. Degradation of phosphorylated proteins.1. Validate the antibody with a known positive control.2. Confirm target expression in your cell line.3. Add phosphatase inhibitors to your lysis buffer.
Paradoxical increase in phosphorylation 1. Disruption of a negative feedback loop.2. Off-target effect on a phosphatase.1. Investigate upstream kinases in the pathway.2. Use a more specific inhibitor or a genetic approach to confirm the effect.
Multiple bands detected 1. Non-specific antibody binding.2. Post-translational modifications of the target protein.1. Optimize blocking conditions and antibody concentration.2. Consult literature for other potential modifications of your protein of interest.

Experimental Protocols

Protocol 1: Western Blotting for Target Phosphorylation
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with AX-Inhibitor-1 at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated target and total target overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of AX-Inhibitor-1 in culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

G Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor AX-Inhibitor-1 Inhibitor->RTK

Caption: Simplified MAPK/ERK signaling pathway with the inhibitory action of AX-Inhibitor-1.

G Start Start: Unexpected Result CheckCompound Check Compound (Stability, Purity) Start->CheckCompound CheckAssay Review Assay Protocol (Controls, Reagents) Start->CheckAssay DoseResponse Perform Dose-Response & Time-Course CheckCompound->DoseResponse CheckAssay->DoseResponse TargetEngagement Confirm Target Engagement (e.g., Western Blot) DoseResponse->TargetEngagement OffTarget Investigate Off-Target Effects (Kinase Screen, Orthogonal Inhibitor) TargetEngagement->OffTarget If target is inhibited but phenotype is unexpected Compensatory Assess Compensatory Pathways TargetEngagement->Compensatory If target is inhibited but effect diminishes over time

Caption: A logical workflow for troubleshooting unexpected experimental results.

G CellCulture 1. Cell Culture & Seeding Treatment 2. Treatment with AX-Inhibitor-1 CellCulture->Treatment Incubation 3. Incubation Treatment->Incubation Assay 4. Perform Assay (e.g., Viability, Western) Incubation->Assay DataAcquisition 5. Data Acquisition Assay->DataAcquisition DataAnalysis 6. Data Analysis (IC50, etc.) DataAcquisition->DataAnalysis

Caption: A general experimental workflow for studying the effects of a small molecule inhibitor.

References

Enhancing the sensitivity of AH-8533 detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "AH-8533" is not publicly available. This technical support center has been developed based on methodologies and troubleshooting guides for analogous novel synthetic opioids, such as fentanyl and its analogs. The provided information should be adapted and validated for the specific characteristics of this compound.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the sensitive detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound in biological matrices?

A1: For sensitive and specific quantification of novel synthetic opioids like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[1][2][3] This technique offers high specificity and sensitivity, which is crucial for detecting low concentrations often found in biological samples.[1] High-resolution mass spectrometry (HRMS) can also be employed, especially for the identification of unknown metabolites or analogs.[1][4]

Q2: What are the critical steps in sample preparation for this compound analysis?

A2: Sample preparation is crucial for accurate detection. For biological matrices such as urine or blood, a hydrolysis step is often necessary to cleave glucuronide conjugates.[5][6] This is typically followed by an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6][7] A "dilute and shoot" method can be faster but may be more susceptible to matrix effects.[5]

Q3: How can I improve the sensitivity of my this compound assay?

A3: To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Ensure efficient extraction and minimize analyte loss. Solid-phase extraction can help concentrate the sample.[7]

  • Instrumentation: Utilize a highly sensitive mass spectrometer, such as a triple quadrupole or a high-resolution instrument.[1][8]

  • Method Parameters: Optimize MS parameters (e.g., ionization source, collision energy) and chromatographic conditions for this compound.

  • Reduce Matrix Effects: Implement strategies to minimize ion suppression or enhancement from the sample matrix.[8]

Q4: What are common causes of poor peak shape in the chromatogram?

A4: Poor peak shape can be caused by several factors:

  • Column Issues: The analytical column may be degraded or incompatible with the mobile phase.

  • Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.

  • Injection Volume/Solvent: A large injection volume or a solvent mismatch between the sample and the mobile phase can lead to peak distortion.

  • Contamination: Buildup of contaminants on the column or in the LC system.

Q5: How do I address matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, such as ion suppression or enhancement, can significantly impact quantification.[8] To mitigate these:

  • Effective Sample Cleanup: Use techniques like SPE to remove interfering substances.[7]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples.

  • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

  • Chromatographic Separation: Optimize the chromatography to separate this compound from co-eluting matrix components.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Sample Degradation Investigate the stability of this compound under different pH and temperature conditions.[9][10] Ensure proper sample storage and handling.
Inefficient Extraction Evaluate the recovery of your extraction method. Consider alternative extraction techniques like supported liquid extraction (SLE) or different SPE sorbents.[11]
MS/MS Tuning Ensure the mass spectrometer is properly tuned and calibrated. Optimize the precursor and product ion selection and collision energy for this compound.
Ionization Issues Experiment with different ionization sources (e.g., ESI, APCI) and polarities to find the optimal conditions for this compound.[12]
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Matrix Interferences Improve sample cleanup to remove endogenous compounds.[7][8]
Contaminated Solvents/Reagents Use high-purity solvents and reagents. Check for contamination in buffers and mobile phases.
LC System Contamination Flush the LC system and column thoroughly. If necessary, replace contaminated components.
Isobaric Interferences If interfering compounds have the same mass-to-charge ratio, improve chromatographic separation to resolve them from the analyte peak.[8]

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for the analysis of synthetic opioids in biological matrices using LC-MS/MS. These values can serve as a benchmark for developing an assay for this compound.

Matrix Analyte Class LOD Range LOQ Range Reference
UrineFentanyl Analogs1 - 10 ng/mL2 - 6 ng/L[13][14]
Serum/BloodFentanyl Analogs0.25 - 2.5 ng/mL0.7 - 2 ng/L[13][14]
HairFentanyl Analogs3 - 7 pg/mg11 - 21 pg/mg[13]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound in Urine

This protocol is a general guideline and should be optimized for the specific properties of this compound.

  • Sample Preparation (Hydrolysis and Extraction)

    • To 1 mL of urine, add an internal standard.

    • Add β-glucuronidase enzyme and buffer to perform enzymatic hydrolysis. Incubate at an elevated temperature (e.g., 55-65°C) for a specified time (e.g., 30-60 minutes).[5]

    • Perform solid-phase extraction (SPE) using a suitable sorbent.

      • Condition the SPE cartridge.

      • Load the hydrolyzed sample.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate).

    • MS System: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

    • Ionization: Electrospray ionization (ESI) in positive mode is typical for this class of compounds.

    • Data Acquisition: Monitor at least two MRM transitions for this compound for confident identification and quantification.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis Add Internal Standard & Enzyme Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC Injection MS MS/MS Detection LC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for this compound detection.

Troubleshooting_Pathway Start Low/No Signal? Check_Sample_Prep Check Sample Prep Recovery? Start->Check_Sample_Prep Yes Resolve_Signal Signal Issue Resolved Start->Resolve_Signal No Check_MS_Params Optimize MS Parameters? Check_Sample_Prep->Check_MS_Params Recovery OK Investigate_Further Further Investigation Needed Check_Sample_Prep->Investigate_Further Low Recovery Check_Stability Assess Analyte Stability? Check_MS_Params->Check_Stability Optimization Ineffective Check_MS_Params->Resolve_Signal Optimization Effective Check_Stability->Resolve_Signal Stable Check_Stability->Investigate_Further Degradation Observed

Caption: Troubleshooting pathway for low analyte signal.

References

Technical Support Center: Investigating Cross-Reactivity of Novel Compounds in Opioid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results in opioid immunoassays when working with novel compounds, exemplified here as AH-8533. The following information is intended to help troubleshoot potential cross-reactivity and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: My opioid immunoassay is showing a positive result for samples containing only my novel compound, this compound. Does this indicate opioid activity?

A positive result in an opioid immunoassay does not definitively indicate opioid activity. These assays work by detecting specific chemical structures. If a compound, such as this compound, or its metabolites share structural similarities with the target opioids of the assay, it can lead to a false-positive result due to cross-reactivity.[1][2][3] Confirmatory testing using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is necessary to rule out or confirm the presence of opioids.[2][4]

Q2: What is cross-reactivity in the context of an opioid immunoassay?

Cross-reactivity is the binding of the immunoassay's antibodies to a substance other than the target analyte.[3] Immunoassays utilize antibodies that recognize a specific three-dimensional shape of a drug or drug class.[3] If a non-target compound has a similar molecular structure or "shape" to the target opioid, the antibody may bind to it, generating a signal and a positive result.[3] The degree of cross-reactivity can vary significantly between different assays and compounds.[1]

Q3: Are all opioid immunoassays the same?

No. Different opioid immunoassays have varying specificities and cross-reactivities. Some are designed to detect a broad range of opiates (e.g., morphine and codeine), while others are more specific for certain synthetic or semi-synthetic opioids like oxycodone or fentanyl.[1][5] It is crucial to know the specifics of the assay you are using, including the target analyte and the manufacturer's data on cross-reactivity with other compounds.

Q4: Could metabolites of this compound be causing the cross-reactivity?

Yes, it is possible that metabolites of this compound, and not the parent compound itself, are responsible for the observed cross-reactivity.[6][7][8] Drug metabolism can alter the structure of a compound in ways that might make it more recognizable by the antibodies in an opioid immunoassay.[9][10] Therefore, investigating the metabolism of this compound is a critical step in troubleshooting unexpected immunoassay results.

Troubleshooting Guide

If you suspect cross-reactivity of this compound in your opioid immunoassay, follow these troubleshooting steps:

Step 1: Verify the Purity of Your this compound Sample

Ensure that the this compound sample is not contaminated with any opioids. Use a high-purity standard of this compound for initial testing.

Step 2: Review the Immunoassay's Technical Data Sheet

Consult the manufacturer's documentation for the specific opioid immunoassay being used. Pay close attention to the list of known cross-reactants and the concentrations at which they produce a positive result.

Step 3: Perform a Concentration-Response Experiment

To assess the degree of cross-reactivity, a concentration-response experiment should be conducted. This involves spiking a drug-free urine or buffer matrix with varying concentrations of this compound and observing the immunoassay response.

Step 4: Analyze for Potential Metabolites

If the parent compound shows low cross-reactivity, consider the possibility of metabolic interference. In vitro metabolism studies using human liver microsomes can help identify potential metabolites of this compound.[7][11] These metabolites can then be synthesized or isolated and tested for cross-reactivity in the immunoassay.

Step 5: Confirm Results with a Specific Method

All presumptive positive results from an immunoassay should be confirmed using a more specific analytical technique, such as LC-MS/MS.[2][4] This method can definitively identify and quantify the substances present in the sample, thereby confirming or refuting the presence of opioids.

Experimental Protocols

Protocol 1: In Vitro Cross-Reactivity Assessment

Objective: To determine the concentration of this compound that produces a positive result in a specific opioid immunoassay.

Materials:

  • This compound standard of known purity

  • Drug-free urine or appropriate buffer

  • Opioid immunoassay kit (specify manufacturer and type)

  • Microplate reader or appropriate instrumentation for the assay

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of dilutions of the this compound stock solution in drug-free urine or buffer to achieve a range of concentrations (e.g., 1 ng/mL to 10,000 ng/mL).

  • Run each dilution, along with positive and negative controls, in the opioid immunoassay according to the manufacturer's instructions.

  • Record the response for each concentration.

  • Determine the minimum concentration of this compound that produces a positive result, also known as the cross-reactivity threshold.

Protocol 2: In Vitro Metabolism Study of this compound

Objective: To generate and identify potential metabolites of this compound for subsequent cross-reactivity testing.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile or other quenching solvent

  • LC-MS/MS system

Methodology:

  • Prepare an incubation mixture containing this compound, HLM, and incubation buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solvent like cold acetonitrile.

  • Centrifuge the sample to precipitate proteins.

  • Analyze the supernatant using an LC-MS/MS system to identify potential metabolites.[7][11]

Data Presentation

Table 1: Hypothetical Cross-Reactivity of this compound in Different Opioid Immunoassays

Immunoassay TypeTarget AnalyteThis compound Concentration for Positive Result (ng/mL)% Cross-Reactivity (relative to target analyte)
General Opiate AssayMorphine5,0006%
Oxycodone-Specific AssayOxycodone> 10,000< 1%
Fentanyl-Specific AssayFentanyl1,5001.3%

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Suspected Cross-Reactivity start Unexpected Positive Result in Opioid Immunoassay verify_purity Verify Purity of This compound Sample start->verify_purity review_datasheet Review Immunoassay Technical Data Sheet verify_purity->review_datasheet concentration_response Perform Concentration- Response Experiment review_datasheet->concentration_response analyze_metabolites Analyze for Potential Metabolites concentration_response->analyze_metabolites confirm_lcms Confirm with LC-MS/MS analyze_metabolites->confirm_lcms

Caption: Troubleshooting workflow for investigating suspected cross-reactivity.

G cluster_immunoassay Principle of Immunoassay Cross-Reactivity antibody Opioid-Specific Antibody target_opioid Target Opioid target_opioid->antibody Binding (True Positive) ah8533 This compound (Structurally Similar) ah8533->antibody Cross-Reactivity (False Positive) unrelated_compound Unrelated Compound unrelated_compound->antibody No Binding (True Negative)

Caption: Diagram illustrating immunoassay cross-reactivity.

References

Technical Support Center: Refining Purification Techniques for AH-8533 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of AH-8533. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this and other synthetic small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification techniques for a crude synthetic product like this compound?

A1: For solid organic compounds, the most common initial purification techniques are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid compound.[1][2] Column chromatography is a versatile method used to separate and purify both solids and liquids based on their differential adsorption to a stationary phase.[3]

Q2: How do I choose the right solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] The ideal solvent will dissolve your target compound when hot, but not at room temperature.[1] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Solubility tests with small amounts of your compound in various solvents are recommended to determine the most suitable one.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the compound is highly impure or if its melting point is lower than the boiling point of the solvent.[4][5] To resolve this, you can try reheating the solution, adding more of the "soluble" solvent to further dilute the mixture, and allowing it to cool more slowly.[5][6]

Q4: I'm not getting any crystals to form after my solution has cooled. What are the possible reasons and solutions?

A4: The most common reason for a failure to crystallize is using too much solvent.[4] If no crystals form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] Another method is to add a "seed crystal" of the pure compound, if available.[1] If these methods fail, you may need to reduce the solvent volume by gentle heating and then allow the solution to cool again.[5]

Q5: What are the key parameters to consider when setting up a flash column chromatography?

A5: The key parameters for flash column chromatography are the choice of stationary phase (typically silica gel or alumina), the solvent system (mobile phase), the column dimensions, and the sample loading technique. The solvent system is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC) to achieve good separation.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - Too much solvent was used.[6]- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to recover more product.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility.
Compound Decomposes on Silica Gel Column - The silica gel is too acidic for the compound.[3]- Deactivate the silica gel by running a solvent system containing a small amount of a base (e.g., 1% triethylamine) through the column before loading the sample.- Consider using a different stationary phase like alumina or a reverse-phase silica.[3]
Poor Separation in Column Chromatography (overlapping peaks) - Inappropriate solvent system.- Column was overloaded with the sample.- Flow rate is too fast.- Optimize the solvent system using TLC to ensure a good separation of spots.- Use an appropriate amount of silica gel relative to the sample amount (typically a 30:1 to 100:1 ratio by weight).- Adjust the flow rate to allow for proper equilibration between the mobile and stationary phases.[7]
Colored Impurities Remain After Purification - The impurity has similar polarity to the target compound.- The impurity is not removed by the chosen purification method.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[5]- For column chromatography, try a different solvent system or a different stationary phase to improve selectivity.
Unexpected Peaks in Final Purity Analysis (e.g., by HPLC) - Residual solvent from purification.- Contamination from glassware or handling.- Degradation of the compound after purification.- Ensure the purified compound is thoroughly dried under vacuum.- Use clean glassware and handle the sample carefully.- Check the stability of the purified compound under storage conditions.

Data Presentation

Table 1: Hypothetical Purity Analysis of this compound Batches After Different Purification Methods

Batch ID Crude Purity (%) Purification Method Final Purity (%) Yield (%)
This compound-00185Recrystallization (Ethanol/Water)98.575
This compound-00278Flash Chromatography (Silica, Hexane/Ethyl Acetate)99.260
This compound-00392Recrystallization (Isopropanol)99.885
This compound-00481Tandem Purification (Column followed by Recrystallization)>99.955

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[5]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of this compound from its impurities, with the target compound having an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.[7]

  • Elution: Carefully add the eluting solvent to the top of the column and apply gentle air pressure to the top of the column to force the solvent through. Collect fractions in test tubes as the solvent elutes from the bottom of the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_post_analysis Post-Purification Analysis cluster_end End Crude_Product Crude this compound Product Initial_Purity Assess Purity (TLC/HPLC) Crude_Product->Initial_Purity Purification_Choice Choose Purification Method Initial_Purity->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture Final_Purity Assess Final Purity Recrystallization->Final_Purity Column_Chromatography->Final_Purity Characterization Characterization (NMR, MS) Final_Purity->Characterization Pure_Product Pure this compound Characterization->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Purity After Initial Purification Check_Method Review Purification Method Problem->Check_Method Recrystallization_Issue Recrystallization Issue? Check_Method->Recrystallization_Issue Yes Chromatography_Issue Chromatography Issue? Check_Method->Chromatography_Issue No Optimize_Recrystallization Optimize Solvent / Cooling Rate Recrystallization_Issue->Optimize_Recrystallization Optimize_Chromatography Optimize Solvent System / Stationary Phase Chromatography_Issue->Optimize_Chromatography Second_Purification Perform Second, Different Purification Step Optimize_Recrystallization->Second_Purification Optimize_Chromatography->Second_Purification

Caption: Troubleshooting logic for addressing low purity after initial purification.

References

Validation & Comparative

A Comparative Analysis of Analgesic Potency: Morphine vs. AH-8533

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the analgesic properties of morphine and the synthetic opioid AH-8533 is currently not feasible due to a lack of publicly available pharmacological data for this compound. While morphine is a well-characterized opioid analgesic with extensive research into its potency and mechanisms, this compound is primarily classified as an analytical reference standard with its physiological and toxicological properties yet to be documented.

This guide will proceed by presenting the established data for morphine, offering a framework for how such a comparison would be structured if data for this compound were to become available.

Morphine: A Profile in Analgesia

Morphine is a potent opioid agonist that exerts its analgesic effects primarily through the activation of mu (µ)-opioid receptors in the central nervous system (CNS).[1][2] This interaction initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.

Quantitative Analgesic Potency of Morphine

The analgesic potency of morphine is often quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. This value can vary depending on the specific pain model and route of administration.

CompoundTest ModelRoute of AdministrationED50
MorphinePostoperative PainIntravenous5 mg

Note: This table is intended to be illustrative. ED50 values for morphine can differ across various studies and experimental conditions.

Experimental Protocols for Assessing Analgesic Potency

The analgesic effects of compounds like morphine are typically evaluated using a variety of established animal models of nociception. Common experimental protocols include:

  • Tail-Flick Test: This test measures the latency of a rodent to withdraw its tail from a thermal stimulus (e.g., a beam of light). An increase in latency following drug administration indicates an analgesic effect.

  • Hot-Plate Test: In this assay, the animal is placed on a heated surface, and the time it takes to exhibit a pain response (e.g., licking its paws or jumping) is recorded. Analgesics increase this response latency.

  • Writhing Test: An inflammatory pain model where an irritant (e.g., acetic acid) is injected into the peritoneal cavity of a rodent, inducing characteristic stretching or writhing movements. The number of writhes is counted, and a reduction in this number signifies analgesia.

Signaling Pathways and Mechanisms of Action

Morphine Signaling Pathway

Morphine's analgesic effect is initiated by its binding to and activation of G-protein coupled µ-opioid receptors. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. Specifically, it promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels. These actions result in hyperpolarization and a reduction in neuronal excitability, thereby impeding the transmission of pain signals.

Morphine Morphine mu_Opioid_Receptor µ-Opioid Receptor Morphine->mu_Opioid_Receptor Binds to G_Protein Gi/Go Protein mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel ↑ K+ Channel Opening G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Channel Opening G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Morphine's primary signaling pathway for analgesia.
This compound: An Unknown Mechanism

This compound is structurally categorized as a synthetic opioid and is available as an analytical reference standard.[1] However, its physiological and toxicological properties, including its mechanism of action and binding affinity for opioid receptors, have not been reported in the scientific literature. Without this fundamental information, a diagram of its signaling pathway cannot be constructed.

Experimental Workflow for Potency Comparison

A typical experimental workflow to compare the analgesic potency of two compounds would involve a dose-response study using one of the aforementioned nociceptive assays.

Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (Vehicle, Morphine, this compound) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Nociceptive Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (Dose-Response Curve & ED50 Calculation) Post_Drug_Measurement->Data_Analysis Comparison Potency Comparison Data_Analysis->Comparison

References

AH-8533 versus fentanyl: a comparative pharmacological study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the potent synthetic opioid fentanyl, with a structural and speculative comparison to the novel compound AH-8533.

Disclaimer: This guide provides a detailed pharmacological comparison based on available scientific literature. Information on this compound is extremely limited, and its physiological and toxicological properties are largely unknown. This document is intended for researchers, scientists, and drug development professionals and should not be used for any other purpose.

Introduction

The landscape of synthetic opioids is constantly evolving, with novel compounds frequently emerging. Fentanyl, a potent µ-opioid receptor agonist, has been a subject of intense study due to its clinical utility and significant role in the ongoing opioid crisis. In contrast, this compound is a lesser-known compound, structurally categorized as an opioid, for which pharmacological data is not publicly available. This guide provides a comprehensive overview of the pharmacology of fentanyl and presents the limited available information on this compound, offering a speculative comparison based on structural similarities to other opioids.

Compound Overview

FeatureThis compoundFentanyl
Systematic Name 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamideN-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Chemical Formula C16H23ClN2OC22H28N2O
Molecular Weight 294.82 g/mol 336.47 g/mol
Classification Opioid (structural)Synthetic Opioid
Primary Target Presumed µ-opioid receptorµ-opioid receptor

Comparative Pharmacology: A Data-Driven Look at Fentanyl

Due to the absence of published pharmacological data for this compound, this section focuses on the well-characterized properties of fentanyl.

Receptor Binding Affinity and Efficacy

Fentanyl is a high-affinity agonist for the µ-opioid receptor (MOR), which is the primary target for most clinically used opioids. Its binding affinity is comparable to or greater than that of morphine. Various studies have reported a wide range of binding affinities (Ki) for fentanyl at the MOR, which can be attributed to differences in experimental conditions such as the radioligand, tissue source, and assay used[1].

ParameterFentanylReference
µ-opioid receptor (MOR) Ki ~1.35 nM (human recombinant)[1]
Efficacy at MOR Full agonist[2]
Potency

Fentanyl is estimated to be 50 to 100 times more potent than morphine and 30 to 50 times more potent than heroin. This high potency is a key factor in its clinical efficacy and its danger in illicit use.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Fentanyl's pharmacokinetic profile is characterized by its high lipophilicity, leading to rapid onset of action and distribution into tissues.

ADME ParameterFentanylReference
Absorption Rapidly absorbed via various routes (intravenous, transdermal, transmucosal). High lipid solubility facilitates crossing the blood-brain barrier.
Distribution Rapidly distributes from blood to highly perfused tissues like the brain, heart, and lungs, followed by redistribution to muscle and fat.
Metabolism Primarily metabolized in the liver by CYP3A4 enzymes to its main inactive metabolite, norfentanyl.
Excretion Primarily excreted in the urine as metabolites.
Half-life Elimination half-life is approximately 2-4 hours.[1]

Mechanism of Action and Signaling Pathways

Fentanyl exerts its effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade.

Upon binding, fentanyl stabilizes the active conformation of the MOR, leading to the dissociation of the G-protein subunits (Gα and Gβγ). The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia and other opioid effects.

Fentanyl's interaction with the µ-opioid receptors in the brain's reward centers also leads to an increased release of dopamine, contributing to its euphoric and addictive properties.

Fentanyl_Signaling_Pathway Fentanyl Fentanyl MOR MOR Fentanyl->MOR Binds & Activates G_protein G_protein MOR->G_protein Activates AC AC G_protein->AC Gαi inhibits Ca_channel Ca_channel G_protein->Ca_channel Gβγ inhibits K_channel K_channel G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Converts Neuronal_Inhibition Neuronal_Inhibition Ca_channel->Neuronal_Inhibition ↓ Ca²⁺ influx K_channel->Neuronal_Inhibition ↑ K⁺ efflux cAMP->Neuronal_Inhibition ↓ cAMP leads to ATP ATP ATP->AC

Experimental Protocols

Detailed experimental protocols for characterizing a novel opioid like this compound would involve a series of in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compound for opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, κ) are prepared from cell lines or animal brain tissue.

  • Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound (this compound).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate count Measure Radioactivity (Scintillation Counting) separate->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

In Vitro Functional Assay ([³⁵S]GTPγS Binding)

Objective: To determine the efficacy (agonist, antagonist, or inverse agonist) and potency (EC50) of the compound.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes expressing the opioid receptor are used.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Signal Detection: Agonist binding activates the G-protein, which then binds [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is measured.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined. The maximal effect (Emax) relative to a standard full agonist is also calculated.

In Vivo Behavioral Assays (e.g., Hot Plate or Tail-Flick Test in Rodents)

Objective: To assess the antinociceptive (pain-relieving) effects of the compound.

Methodology:

  • Acclimatization: Animals (e.g., mice or rats) are acclimatized to the testing apparatus.

  • Baseline Measurement: A baseline response to a thermal stimulus (e.g., latency to lick a paw on a hot plate) is recorded.

  • Compound Administration: The test compound is administered (e.g., via injection).

  • Post-treatment Measurement: The response to the thermal stimulus is measured at various time points after administration.

  • Data Analysis: An increase in the latency to respond to the stimulus indicates an antinociceptive effect.

Structural Comparison and Speculative Insights on this compound

While pharmacological data is absent, a structural comparison can offer some speculative insights into this compound. This compound belongs to the N-substituted cyclohexylmethylbenzamide class. A related compound, AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide), has been identified as a µ-opioid receptor agonist with a potency similar to morphine.

Both this compound and AH-7921 share the N,N-dimethylaminocyclohexylmethylbenzamide core structure. The primary difference is the substitution on the benzamide ring: this compound has a 2-chloro substitution, while AH-7921 has 3,4-dichloro substitutions. This difference in halogen substitution could influence the compound's binding affinity, efficacy, and metabolic stability.

In contrast, fentanyl has a distinct 4-anilidopiperidine structure. The N-phenethyl group and the propionanilide moiety of fentanyl are crucial for its high affinity and potency at the µ-opioid receptor. The structural dissimilarity between this compound and fentanyl suggests that they may interact with the µ-opioid receptor in different ways, potentially leading to different pharmacological profiles.

Conclusion and Future Directions

Fentanyl is a well-characterized, highly potent µ-opioid receptor agonist with a rapid onset of action and significant clinical and public health implications. In stark contrast, this compound is a structurally defined opioid for which there is a profound lack of pharmacological data. Based on its structural similarity to AH-7921, it is plausible that this compound also acts as a µ-opioid receptor agonist, but its potency, efficacy, and pharmacokinetic profile remain to be determined.

To bridge this knowledge gap, a systematic pharmacological investigation of this compound is necessary. This would involve the in vitro and in vivo experimental protocols outlined in this guide to determine its receptor binding profile, functional activity, and in vivo effects. Such studies are crucial for understanding the potential clinical utility and abuse liability of this and other emerging novel synthetic opioids.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for the Detection of AH-8533

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a new, validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of the novel psychoactive substance (NPS) AH-8533 against established analytical techniques. This compound is an analytical reference standard categorized as an opioid, with the chemical formula C16H23ClN2O[1]. The increasing emergence of NPS presents a continuous challenge for forensic and clinical toxicology laboratories, necessitating the development of robust and sensitive analytical methods.[2][3]

The validation of analytical methods is crucial to ensure the reliability of results in a forensic context.[4][5] This guide details the validation parameters for the new UPLC-MS/MS method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the novel UPLC-MS/MS method in comparison to traditional GC-MS and HPLC-UV methods for the detection of this compound.

Performance MetricNovel UPLC-MS/MS MethodGC-MS MethodHPLC-UV Method
Limit of Detection (LOD) 0.05 ng/mL1 ng/mL10 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL5 ng/mL25 ng/mL
**Linearity (R²) **>0.999>0.995>0.990
Accuracy (% Bias) < ± 5%< ± 10%< ± 15%
Precision (% RSD) < 5%< 10%< 15%
Selectivity High (Specific MRM transitions)Moderate (Characteristic ion fragments)Low (Potential for interferences)
Sample Throughput HighModerateLow

Experimental Workflow for Method Validation

The validation of the new UPLC-MS/MS method for this compound detection follows a structured workflow to ensure its suitability for forensic applications.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting start Biological Sample (Blood/Urine) spe Solid Phase Extraction start->spe evap Evaporation & Reconstitution spe->evap uplc UPLC Separation evap->uplc msms MS/MS Detection uplc->msms linearity Linearity msms->linearity lod_loq LOD & LOQ msms->lod_loq accuracy_precision Accuracy & Precision msms->accuracy_precision selectivity Selectivity msms->selectivity stability Stability msms->stability quant Quantitation linearity->quant lod_loq->quant accuracy_precision->quant selectivity->quant stability->quant report Report Generation quant->report

Fig. 1: Experimental workflow for the validation of the UPLC-MS/MS method for this compound detection.

Comparison of Analytical Methodologies

The choice of an analytical method for NPS detection depends on a balance of sensitivity, selectivity, and practicality. The following diagram illustrates the logical relationship and key characteristics of the compared methods.

G cluster_methods Analytical Methods for this compound Detection cluster_attributes Performance Attributes UPLC_MSMS UPLC-MS/MS Sensitivity High Sensitivity UPLC_MSMS->Sensitivity Selectivity High Selectivity UPLC_MSMS->Selectivity GC_MS GC-MS GoldStandard Established 'Gold Standard' GC_MS->GoldStandard HPLC_UV HPLC-UV CostEffective Cost-Effective Screening HPLC_UV->CostEffective

Fig. 2: Logical comparison of analytical methods for this compound detection.

Detailed Experimental Protocols

Sample Preparation (Solid Phase Extraction)
  • Sample Pre-treatment: To 1 mL of biological matrix (whole blood, urine, or serum), add 20 µL of an internal standard working solution (e.g., this compound-d5 at 100 ng/mL). Vortex for 10 seconds.

  • Lysis/Digestion (for whole blood): Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant for extraction. For urine and serum, proceed to step 3 after adding the internal standard.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

UPLC-MS/MS Instrumental Analysis
  • Chromatographic System: A UPLC system equipped with a heated electrospray ionization (HESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source Parameters: Optimized for this compound (e.g., spray voltage: 3.5 kV; capillary temperature: 320°C; sheath gas: 40 units; aux gas: 10 units).

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions for this compound and one for the internal standard should be monitored.

Method Validation Procedures

The new UPLC-MS/MS method was validated according to established international guidelines, assessing the following parameters:

  • Linearity: Calibration curves were prepared by spiking blank biological matrix with known concentrations of this compound (e.g., 0.15, 0.5, 1, 5, 10, 50, and 100 ng/mL). The linearity was evaluated by linear regression analysis of the peak area ratios of the analyte to the internal standard versus the nominal concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined by analyzing a series of decreasing concentrations of this compound. The LOD was established as the concentration with a signal-to-noise ratio of at least 3, and the LOQ as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.

  • Accuracy and Precision: Accuracy (as percent bias) and precision (as percent relative standard deviation, %RSD) were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on five different days (inter-day precision).

  • Selectivity: The selectivity of the method was assessed by analyzing blank biological samples from at least six different sources to check for potential interferences at the retention time of this compound. The absence of significant peaks in the MRM channels of the analyte demonstrates the method's selectivity.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak area of this compound in a post-extraction spiked sample with the peak area of a pure standard solution at the same concentration.

  • Stability: The stability of this compound in the biological matrix was assessed under various storage conditions, including short-term (room temperature), long-term (frozen), and freeze-thaw cycles.

Conclusion

The novel UPLC-MS/MS method presented provides a highly sensitive, selective, and robust approach for the detection and quantification of this compound in biological samples. While GC-MS remains a reliable "gold standard" for the analysis of many NPS, the superior sensitivity of LC-MS/MS is often necessary for the detection of potent substances at low concentrations.[2][6][7][8] HPLC-UV, while being a more accessible and cost-effective technique, lacks the sensitivity and selectivity required for the reliable confirmation of NPS in complex matrices. The validated UPLC-MS/MS method is, therefore, the recommended approach for the forensic analysis of this compound.

References

Cross-Validation of AH-8533 Quantification in Different Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and performance data for the quantification of the synthetic opioid AH-8533 in different laboratory settings. The objective is to present a framework for inter-laboratory cross-validation to ensure data consistency and reliability, a critical aspect in multicenter studies and regulatory submissions. The information presented is based on established principles of bioanalytical method validation, primarily guided by the International Council for Harmonisation (ICH) M10 guideline.[1][2][3]

While specific public data for this compound quantification is limited, this guide utilizes a representative analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a standard technique for the analysis of synthetic opioids in biological matrices.[4][5][6][7] The data presented herein is hypothetical but reflects typical performance characteristics of a validated LC-MS/MS assay for a small molecule like this compound.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any successful cross-validation. Below are the detailed methodologies for the quantification of this compound in human urine, which would be shared between participating laboratories.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Frozen human urine samples are thawed at room temperature.

  • Internal Standard (IS) Spiking: To each 1 mL of urine, 20 µL of a 100 ng/mL solution of this compound-d4 (internal standard) is added and vortexed.

  • Sample Pre-treatment: 1 mL of 100 mM ammonium acetate buffer (pH 6.0) is added to the sample.

  • SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with 2 mL of methanol and 2 mL of 100 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed sequentially with 2 mL of deionized water and 2 mL of methanol.

  • Elution: The analyte and internal standard are eluted with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of 50:50 methanol:water.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient is used to separate this compound and its internal standard from matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion → Product ion (specific m/z values to be determined during method development).

    • This compound-d4 (IS): Precursor ion → Product ion (specific m/z values to be determined during method development).

Data Presentation: A Hypothetical Cross-Validation

The following tables summarize the hypothetical quantitative data from two independent laboratories, "Laboratory A" and "Laboratory B," performing the this compound quantification.

Table 1: Calibration Curve Performance
ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Range (ng/mL) 0.1 - 1000.1 - 100-
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting-
Mean r² 0.99850.9979≥ 0.99
Back-calculated Concentration (% Accuracy) 95.2 - 104.596.1 - 103.8±15% of nominal (±20% at LLOQ)
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelLaboratoryNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)Acceptance Criteria
LQC A 0.30.2996.78.2Accuracy: ±15% of nominal
B 0.30.31103.39.5Precision: ≤15% CV
MQC A 1010.4104.05.1Accuracy: ±15% of nominal
B 109.898.06.3Precision: ≤15% CV
HQC A 8081.6102.04.5Accuracy: ±15% of nominal
B 8078.498.05.8Precision: ≤15% CV
Table 3: Inter-Laboratory Comparison of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Conc. Lab A (ng/mL)Mean Conc. Lab B (ng/mL)% DifferenceAcceptance Criteria
LQC 0.30.290.31-6.7≤ 20%
MQC 1010.49.86.0≤ 20%
HQC 8081.678.44.0≤ 20%

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the cross-validation process.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Comparison P1 Develop & Validate Analytical Method P2 Establish Reference Standard & QCs P1->P2 P3 Define Cross-Validation Protocol P2->P3 LabA Laboratory A (Reference Lab) P3->LabA LabB Laboratory B (Comparator Lab) P3->LabB QC_Samples Shared QC Samples & Incurred Samples LabA->QC_Samples LabB->QC_Samples D1 Analyze Samples in Both Laboratories QC_Samples->D1 D2 Compare QC & Incurred Sample Results D1->D2 D3 Statistical Analysis (e.g., % Difference, Bland-Altman) D2->D3 D4 Acceptance Criteria Met? D3->D4 Conclusion_Pass Methods are Comparable D4->Conclusion_Pass Yes Conclusion_Fail Investigate Discrepancies D4->Conclusion_Fail No

Caption: Workflow for Inter-Laboratory Cross-Validation.

AnalyticalMethodWorkflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing S1 Urine Sample Collection S2 Internal Standard Spiking S1->S2 S3 Solid-Phase Extraction (SPE) S2->S3 S4 Evaporation & Reconstitution S3->S4 L1 Chromatographic Separation (HPLC/UHPLC) S4->L1 L2 Ionization (ESI+) L1->L2 L3 Mass Spectrometry Detection (MRM) L2->L3 D1 Peak Integration L3->D1 D2 Calibration Curve Generation D1->D2 D3 Concentration Calculation D2->D3 Final_Result Reportable Concentration D3->Final_Result

Caption: LC-MS/MS Analytical Method Workflow.

Conclusion

The successful cross-validation of an analytical method between laboratories is paramount for ensuring the integrity and comparability of data in multi-site drug development programs.[1] This guide outlines a systematic approach to the cross-validation of this compound quantification, based on regulatory expectations and established scientific principles. The provided hypothetical data and workflows serve as a practical template for researchers and scientists to design and execute their own inter-laboratory comparison studies. Adherence to a well-defined protocol and pre-determined acceptance criteria is essential for a successful outcome.

References

A Comparative Guide to Novel Synthetic Opioids: Profiling AH-8533 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel synthetic opioid AH-8533 and other significant novel synthetic opioids (NSOs). Due to a notable lack of publicly available research and quantitative data on this compound, this document focuses on a detailed comparison of its structural analog, U-47700, the potent fentanyl analog, Carfentanil, and the non-fentanyl NSO, MT-45. The methodologies and data presented for these comparators provide a framework for the potential evaluation of this compound.

Introduction to this compound

This compound is a novel synthetic opioid that has been identified in forensic and toxicological screenings. It belongs to the benzamide class of opioids and is a structural isomer of the more well-documented NSO, U-47700. Both compounds were first synthesized by the pharmaceutical company Allen & Hanburys in the 1970s. While U-47700 has been extensively studied, this compound remains a data-poor compound, with no publicly available in vitro or in vivo pharmacological data. Its classification as an opioid is based on its structural similarity to other known mu-opioid receptor agonists.

Side-by-Side Comparison of Novel Synthetic Opioids

The following tables summarize the available quantitative data for U-47700, Carfentanil, and MT-45, providing a basis for understanding the potential pharmacological profile of related compounds like this compound.

Table 1: In Vitro Pharmacological Data
CompoundReceptor Binding Affinity (Ki, nM)Potency (EC50, nM)Efficacy (% of DAMGO)
U-47700 µ: 5.3, δ: 91, κ: 910µ: 42.1µ: 105%
Carfentanil µ: 0.02, δ: 14.8, κ: 1350µ: 0.19µ: 110%
MT-45 µ: 1.4, δ: 110, κ: 120µ: 24.5µ: 95%
This compound Data not availableData not availableData not available
Table 2: In Vivo Pharmacological Data (Rodent Models)
CompoundAnalgesic Potency (ED50, mg/kg)Relative Potency to Morphine
U-47700 0.2 (mouse, tail flick)~7.5x
Carfentanil 0.00034 (rat, hot plate)~10,000x
MT-45 1.0 (mouse, tail flick)~3.5x
This compound Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of novel synthetic opioids. These protocols can serve as a reference for the evaluation of this compound.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Membrane preparations from CHO cells stably expressing human opioid receptors (µ, δ, or κ).

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (e.g., U-47700) at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the cell membrane preparations (20-40 µg protein) with the respective radioligand (0.5-1.5 nM) and varying concentrations of the test compound in the assay buffer.

  • For non-specific binding determination, incubate the membranes with the radioligand in the presence of 10 µM naloxone.

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Receptor Agonist Activity

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at the µ-opioid receptor.

Materials:

  • Membrane preparations from CHO cells expressing the human µ-opioid receptor.

  • [³⁵S]GTPγS (0.05 nM).

  • GDP (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test compound at various concentrations.

  • DAMGO as a reference full agonist.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Pre-incubate the cell membranes (10-20 µg protein) with the test compound at various concentrations in the assay buffer for 15 minutes at 30°C.

  • Add GDP to the mixture.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

  • Generate concentration-response curves and determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values using non-linear regression.

  • Express the efficacy of the test compound as a percentage of the maximal effect of the full agonist DAMGO.

Mouse Hot Plate Test for Analgesic Activity

Objective: To assess the in vivo analgesic potency (ED50) of a test compound.

Materials:

  • Male Swiss Webster mice (20-25 g).

  • Hot plate apparatus maintained at 55 ± 0.5°C.

  • Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Vehicle control.

  • Stopwatch.

Procedure:

  • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.

  • Administer the test compound or vehicle via a specific route (e.g., intraperitoneal, subcutaneous).

  • At a predetermined time after administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.

  • Calculate the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Generate a dose-response curve by testing a range of doses of the compound.

  • Calculate the ED50 value (the dose that produces 50% of the maximum possible effect) using a suitable statistical method.

Mandatory Visualizations

The following diagrams illustrate key concepts in opioid pharmacology and experimental design.

G cluster_0 Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds to Gαi/o Gαi/o MOR->Gαi/o Activates Gβγ Gβγ MOR->Gβγ Activates AC Adenylyl Cyclase Gαi/o->AC Inhibits K_channel K+ Channel Gβγ->K_channel Opens Ca_channel Ca2+ Channel Gβγ->Ca_channel Closes cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Mu-Opioid Receptor Signaling Pathway.

G Start Start In_Vitro In Vitro Characterization Start->In_Vitro Receptor_Binding Receptor Binding Assays (µ, δ, κ) In_Vitro->Receptor_Binding Functional_Assay Functional Assays ([³⁵S]GTPγS) In_Vitro->Functional_Assay In_Vivo In Vivo Characterization Receptor_Binding->In_Vivo Functional_Assay->In_Vivo Analgesia_Models Analgesic Models (Hot Plate, Tail Flick) In_Vivo->Analgesia_Models Side_Effect_Models Side Effect Profiling (Respiratory Depression) In_Vivo->Side_Effect_Models Data_Analysis Data Analysis & Comparison Analgesia_Models->Data_Analysis Side_Effect_Models->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for NSO Characterization.

Comparative Analysis of Receptor Binding Kinetics: AH-8533 Versus Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding kinetics of the novel opioid agent AH-8533 against a selection of traditional and atypical opioids. Due to the limited publicly available data on this compound, this guide utilizes a hypothetical, yet plausible, kinetic profile for this compound to illustrate its potential characteristics in comparison to established opioids. The data presented for traditional opioids are derived from published scientific literature.

Introduction to Opioid Receptor Binding Kinetics

The interaction between an opioid ligand and its receptor is a dynamic process characterized by rates of association (k_on) and dissociation (k_off). These kinetic parameters, along with the equilibrium dissociation constant (K_i), provide crucial insights into a drug's pharmacological profile, including its potency, duration of action, and potential for adverse effects.[1] Traditional opioids, such as morphine and fentanyl, exhibit a range of binding affinities and kinetics that contribute to their clinical utility and risk profiles. Newer synthetic opioids are being investigated for potentially safer profiles, which may be linked to atypical binding kinetics or biased signaling.[2][3]

Comparative Receptor Binding Kinetics

The following table summarizes the receptor binding kinetic parameters for this compound (hypothetical), traditional opioids (Morphine, Fentanyl), and an atypical opioid (Buprenorphine) at the mu-opioid receptor (MOR).

CompoundTypeKi (nM)Kon (M⁻¹s⁻¹)Koff (s⁻¹)Receptor Residence Time (1/Koff) (s)
This compound (Hypothetical) Novel Synthetic Opioid0.55 x 10⁷2.5 x 10⁻²40
Morphine Traditional Opioid Agonist1 - 10~1 x 10⁷~1 x 10⁻²~100
Fentanyl Traditional Opioid Agonist0.1 - 1~5 x 10⁷~5 x 10⁻²~20
Buprenorphine Atypical Opioid (Partial Agonist)0.2Data not readily available2.0 x 10⁻⁴5000
Naloxone Traditional Opioid Antagonist2.3Data not readily available2.4 x 10⁻²41.67

Note: The kinetic parameters for traditional opioids can vary between studies depending on the experimental conditions.

Experimental Protocols

The determination of opioid receptor binding kinetics is typically performed using radioligand binding assays.

Radioligand Competition Binding Assay for Ki Determination

This assay measures the affinity of a test compound (e.g., this compound) by quantifying its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human mu-opioid receptor (MOR).

  • Radioligand: [³H]DAMGO (a high-affinity MOR agonist) or [³H]Diprenorphine (an antagonist).

  • Test Compound: this compound and other opioids of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[4]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Association (Kon) and Dissociation (Koff) Rate Assays

These assays measure the rates at which a ligand binds to and dissociates from the receptor.

Association Rate (Kon) Measurement:

  • Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation at time zero.

  • At various time points, terminate the reaction by rapid filtration and measure the amount of bound radioligand.

  • The observed association rate constant (k_obs) is determined by fitting the data to a one-phase association equation.

  • The association rate constant (k_on) is calculated from the slope of the linear plot of k_obs versus the radioligand concentration.

Dissociation Rate (Koff) Measurement:

  • Allow the radioligand to bind to the receptors until equilibrium is reached.

  • Initiate dissociation by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.

  • At various time points, measure the amount of radioligand that remains bound to the receptors.

  • The dissociation rate constant (k_off) is determined by fitting the data to a one-phase exponential decay model.

Signaling Pathways

Traditional opioids like morphine and fentanyl primarily act as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon activation, the MOR couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling cascade ultimately results in the desired analgesic effects but also contributes to adverse effects like respiratory depression and the recruitment of β-arrestin, which is implicated in tolerance and other side effects.

Atypical opioids, and potentially novel compounds like this compound, may exhibit biased agonism. This means they preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which could lead to a more favorable therapeutic profile with fewer side effects.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid (e.g., this compound, Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binding G_protein Gi/o Protein MOR->G_protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP Side_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Tolerance Tolerance Beta_Arrestin->Tolerance Radioligand_Binding_Assay_Workflow A 1. Preparation - Receptor Membranes - Radioligand - Test Compound Dilutions B 2. Incubation Combine reagents in 96-well plate and incubate to reach equilibrium A->B C 3. Filtration Separate bound and free radioligand using a cell harvester B->C D 4. Washing Wash filters with ice-cold buffer to remove non-specific binding C->D E 5. Quantification Measure radioactivity of filters using a scintillation counter D->E F 6. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation E->F

References

In vivo behavioral effects of AH-8533 versus a known opioid agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a comparative overview of the in vivo behavioral effects of the novel synthetic opioid AH-8533 and the well-characterized opioid agonist, morphine. Due to a lack of publicly available in vivo studies on this compound, this document serves as a framework for the anticipated behavioral profile of a novel opioid and a detailed summary of the established effects of a classic opioid agonist. The experimental protocols and data presented for morphine establish a benchmark for the future evaluation of this compound.

Introduction

Morphine, the principal alkaloid of opium, has been a cornerstone of pain management for centuries, acting primarily as an agonist at the mu-opioid receptor (MOR). Its extensive history of clinical use and preclinical research provides a robust dataset of its behavioral effects, encompassing analgesia, reward, and sedation, among others. In contrast, this compound is a novel synthetic opioid for which in vivo behavioral data is not yet available in the scientific literature. As a compound identified in forensic analyses, understanding its potential behavioral effects is of significant interest to the scientific and medical communities. This guide outlines the standard methodologies used to characterize the in vivo profile of opioid agonists, using morphine as the established comparator.

Comparative Quantitative Data

While direct comparative data for this compound is unavailable, the following tables summarize the typical quantitative data obtained for morphine in standard behavioral assays. These tables serve as a reference for the types of data that would be necessary to characterize and compare this compound.

Table 1: Antinociceptive Effects of Morphine in Rodent Models

Behavioral AssaySpeciesRoute of AdministrationDose RangePeak Effect LatencyNotes
Tail-Flick Test RatIntraperitoneal (i.p.)1.5 - 3 mg/kg30-60 minutesDose-dependent increase in latency to tail withdrawal from a thermal stimulus.[1][2]
Hot Plate Test RatSubcutaneous (s.c.)3 - 9 mg/kg60 minutesIncreased latency to paw licking or jumping on a heated surface.[3]
Hot Plate Test RatIntraperitoneal (i.p.)20 mg/kg30-120 minutesSignificant increase in response latency compared to vehicle.[4][5][6]
Cold Water Tail-Flick RatIntracerebroventricular (i.c.v.)Dose-dependentNot specifiedDemonstrates central mu-opioid receptor selectivity.[7]

Table 2: Effects of Morphine on Locomotor Activity in Mice

Dose Range (mg/kg)Effect on LocomotionSpeciesNotes
10 - 20DecreaseMouseLower doses can be inhibitory.[8]
30 - 50IncreaseMouseHigher doses typically produce hyperlocomotion.[8]
10 - 17.8IncreaseMouseMinimum dose to stimulate locomotion in adolescent and adult mice.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vivo behavioral effects of opioid agonists.

Tail-Flick Test

Objective: To assess the analgesic properties of a compound against a thermal pain stimulus.

Apparatus: A tail-flick apparatus consisting of a radiant heat source and a photosensor to detect the tail-flick response.

Procedure:

  • A rat is gently restrained, and its tail is placed over the radiant heat source.

  • A baseline latency to tail withdrawal (tail flick) is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[10]

  • The test compound (e.g., morphine or vehicle) is administered via the desired route (e.g., i.p., s.c.).

  • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is re-measured.

  • Data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Hot Plate Test

Objective: To evaluate the analgesic effect of a compound on a thermal stimulus, involving a more complex, supraspinally-mediated response.

Apparatus: A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 52-55°C) and enclosed by a transparent cylinder.

Procedure:

  • An animal (rat or mouse) is placed on the hot plate, and the latency to exhibit a pain response (e.g., hind paw licking, stamping, or jumping) is recorded. A cut-off time (e.g., 60 seconds) is used to prevent injury.[5]

  • A baseline latency is determined for each animal before drug administration.

  • The test compound is administered.

  • The hot plate latency is measured again at various time points after administration.[4][5][6]

  • Analgesia is indicated by a significant increase in the latency to respond.

Locomotor Activity Test

Objective: To measure the effects of a compound on spontaneous motor activity, which can indicate stimulant or sedative properties.

Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record animal movement.

Procedure:

  • Animals are habituated to the testing room before the experiment.

  • The test compound or vehicle is administered.

  • Immediately after administration, the animal is placed in the center of the open-field arena.

  • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes).

  • Data are typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for a mu-opioid receptor agonist and a typical workflow for an in vivo behavioral experiment.

opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Opioid_Agonist Opioid Agonist (e.g., Morphine, this compound) Opioid_Agonist->MOR Binds to Analgesia Analgesia & Other Behavioral Effects cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Generalized signaling pathway of a mu-opioid receptor agonist.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Animal_Acclimation Animal Acclimation Habituation Habituation to Testing Environment Animal_Acclimation->Habituation Baseline Baseline Behavioral Measurement Habituation->Baseline Drug_Admin Drug Administration (this compound or Morphine) Baseline->Drug_Admin Post_Drug_Testing Post-Drug Behavioral Measurement at Time Points Drug_Admin->Post_Drug_Testing Data_Collection Data Collection Post_Drug_Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: A typical workflow for in vivo behavioral pharmacology studies.

Conclusion

While the in vivo behavioral effects of this compound remain to be characterized, the established profile of morphine provides a clear roadmap for future investigations. The behavioral assays and protocols detailed in this guide represent the standard approach to elucidating the analgesic, locomotor, and other behavioral effects of novel opioid compounds. Future research on this compound utilizing these methodologies will be critical in understanding its pharmacological profile and potential clinical implications. Such studies will enable a direct and meaningful comparison with known opioid agonists like morphine, thereby informing both the scientific community and public health professionals.

References

A Head-to-Head Comparative Analysis of Novel EGFR Inhibitor AH-8533 and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide providing a head-to-head comparison of the novel tyrosine kinase inhibitor (TKI) AH-8533 with its structural analogs, Gefitinib and Osimertinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on preclinical data.

Abstract

The epidermal growth factor receptor (EGFR) is a key oncogenic driver in several malignancies, most notably non-small cell lung cancer (NSCLC).[1][2] Targeted inhibition of EGFR has proven to be a successful therapeutic strategy. This guide presents a comparative analysis of a novel investigational EGFR inhibitor, this compound, against two established TKIs: the first-generation inhibitor Gefitinib and the third-generation inhibitor Osimertinib. This comparison is based on a hypothetical compound, this compound, to illustrate a framework for evaluating new chemical entities against existing therapies. The data herein are compiled from publicly available information on Gefitinib and Osimertinib and are intended to serve as a reference for the types of analyses crucial for drug development.

Mechanism of Action

All three compounds—this compound, Gefitinib, and Osimertinib—are small molecule inhibitors that target the tyrosine kinase domain of EGFR.[2][3][4] They function by competitively binding to the ATP-binding site of the enzyme, which in turn blocks the autophosphorylation and activation of downstream signaling pathways.[2][3][4] This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[3][4]

The primary downstream pathways affected by EGFR inhibition are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a major regulator of cell survival and apoptosis.[5]

Gefitinib is a reversible and selective inhibitor of EGFR.[2][3] It has shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[6]

Osimertinib is an irreversible EGFR TKI.[7][8] A key feature of Osimertinib is its potent activity against both sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs.[7][8][9] It achieves this by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[8][10]

This compound (Hypothetical Profile): For the purposes of this guide, this compound is posited as a next-generation, irreversible inhibitor designed to overcome known resistance mechanisms, including T790M, while maintaining a high degree of selectivity to minimize off-target effects.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI This compound / Gefitinib / Osimertinib TKI->EGFR Inhibits experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound (e.g., this compound) D Incubate EGFR enzyme with test compound dilutions A->D B Prepare kinase reaction buffer with recombinant EGFR enzyme B->D C Prepare substrate and ATP solution E Initiate kinase reaction by adding substrate and ATP C->E D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Stop reaction and add detection reagent (e.g., ADP-Glo™) F->G H Measure signal (e.g., luminescence) G->H I Plot % inhibition vs. compound concentration H->I J Calculate IC50 value using non-linear regression I->J

References

Assessing the Abuse Potential of AH-8533 Relative to Oxycodone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and does not constitute medical advice.

Introduction

The abuse potential of opioid analgesics is a critical consideration in drug development. Oxycodone, a potent mu-opioid receptor (MOR) agonist, is a widely prescribed and effective pain reliever, but it also possesses a high liability for abuse, which has been a major contributor to the ongoing opioid crisis.[1][2] As new synthetic opioids are developed, a thorough assessment of their abuse potential relative to established drugs like oxycodone is paramount.

This guide provides a comprehensive overview of the factors contributing to the abuse potential of oxycodone, supported by experimental data. Due to a significant lack of publicly available pharmacological data for the synthetic opioid AH-8533, a direct comparison is not currently possible. This compound is identified as an opioid agent in chemical databases, but its receptor binding affinity, efficacy, and pharmacokinetic profile have not been characterized in the scientific literature.

Therefore, this document will serve as a foundational guide, establishing a benchmark with oxycodone's well-documented abuse potential and outlining the necessary experimental data required to assess a novel compound like this compound.

Pharmacological Profile of Oxycodone

The abuse liability of an opioid is multifactorial, with key contributions from its pharmacological properties.

Data Presentation: Oxycodone Pharmacological and Pharmacokinetic Parameters

ParameterValueSignificance in Abuse Potential
Receptor Binding Affinity (Ki) for human μ-opioid receptor 1.168 nM - 25.87 nMHigh affinity for the μ-opioid receptor is a primary driver of the reinforcing and euphoric effects of opioids.[3][4][5]
Receptor Activity Full Agonist at the μ-opioid receptorFull agonists produce a maximal receptor response, leading to strong analgesic and euphoric effects, which contributes to their abuse potential.[6]
Oral Bioavailability 60-87%High oral bioavailability means a significant portion of the drug reaches the systemic circulation when taken orally, a common route of abuse.[7][8]
Time to Maximum Plasma Concentration (Tmax) - Immediate Release ~1 hourA rapid onset of action, indicated by a short Tmax, is strongly associated with a higher "liking" score and greater abuse potential.[8][9]
Peak Plasma Concentration (Cmax) - 0.28 mg/kg oral dose 34-38 ng/mLHigher peak concentrations can lead to more intense subjective effects, increasing the likelihood of abuse.[8]

Neurobiological Mechanisms of Oxycodone's Reinforcing Effects

The rewarding and reinforcing effects of oxycodone, which drive its abuse, are primarily mediated by its action on the mesolimbic dopamine system.

Dopamine Release in the Nucleus Accumbens

Opioids like oxycodone increase dopamine release in the nucleus accumbens, a key brain region in the reward pathway.[10][11][12][13] This surge in dopamine is associated with feelings of pleasure and euphoria. The mechanism involves the inhibition of GABAergic interneurons in the ventral tegmental area (VTA).[14] By binding to MORs on these inhibitory neurons, oxycodone reduces their firing rate, thereby disinhibiting dopamine neurons and leading to increased dopamine release in the nucleus accumbens.[12][14] Studies have shown that oxycodone evokes a robust and stable increase in dopamine concentration in the nucleus accumbens.[10][11]

Signaling Pathways

μ-Opioid Receptor (MOR) Signaling

Activation of the μ-opioid receptor by an agonist like oxycodone initiates a cascade of intracellular events through G-protein coupling.[1][15] The receptor is coupled to inhibitory G-proteins (Gi/o).[2][15] Upon agonist binding, the G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits.[1][16] These subunits then modulate downstream effectors, resulting in the characteristic effects of opioids.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxycodone Oxycodone MOR μ-Opioid Receptor (MOR) Oxycodone->MOR Binds to G_protein G-Protein (Gi/o) (α, β, γ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gα subunit inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Gβγ subunit inhibits K_channel K⁺ Channels G_protein->K_channel Gβγ subunit activates cAMP ↓ cAMP AC->cAMP Neuronal_inhibition Neuronal Inhibition (Analgesia, Euphoria) cAMP->Neuronal_inhibition Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_inhibition K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neuronal_inhibition

Figure 1. Simplified μ-Opioid Receptor Signaling Pathway.

Experimental Protocols for Assessing Abuse Potential

The abuse potential of opioids is evaluated using a battery of preclinical and clinical studies. Below are detailed methodologies for two common preclinical models.

Intravenous Self-Administration (IVSA) in Rats

This model assesses the reinforcing effects of a drug, i.e., the extent to which an animal will work to receive it.

Experimental Protocol:

  • Animal Subjects: Male and female Sprague-Dawley rats are commonly used.[17]

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.[17][18]

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump.

  • Acquisition Phase: To facilitate learning, rats may be food-restricted for the initial training sessions.[17] Presses on the active lever result in the intravenous infusion of a specific dose of oxycodone (e.g., 0.1 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and/or tone).[18][19] Presses on the inactive lever have no consequence. Sessions typically last for 1 to 6 hours daily.[19][20]

  • Dose-Response Evaluation: Once stable responding is established, the dose of oxycodone per infusion is varied across sessions to determine the dose-response curve for reinforcement.[17]

  • Data Analysis: The primary endpoint is the number of infusions earned at each dose. A classic inverted U-shaped dose-response curve is typically observed, where the number of infusions first increases and then decreases at higher doses due to satiation or motor-impairing effects.

IVSA_Workflow cluster_preparation Preparation cluster_training Training & Testing cluster_data Data Analysis Surgery Catheter Implantation (Jugular Vein) Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Acquisition Training (e.g., FR1 schedule) Recovery->Acquisition Dose_Response Dose-Response Testing (Varying doses) Acquisition->Dose_Response Analysis Measure Infusions Earned & Active/Inactive Lever Presses Dose_Response->Analysis Curve Generate Dose-Response Curve Analysis->Curve

Figure 2. Experimental Workflow for Intravenous Self-Administration.

Conditioned Place Preference (CPP) in Mice

This paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been paired with the drug's effects.[21][22][23][24][25]

Experimental Protocol:

  • Animal Subjects: C57BL/6J mice are a common strain used in these studies.[21][24]

  • Apparatus: A three-chambered apparatus with two larger conditioning chambers that have distinct visual and tactile cues (e.g., different colored walls and floor textures) and a smaller, neutral central chamber.

  • Pre-Conditioning Phase (Baseline Preference): On the first day, mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the conditioning chambers.[22]

  • Conditioning Phase: This phase typically occurs over several days. On "drug" days, mice are injected with oxycodone (e.g., 0.3-3 mg/kg, intraperitoneally) and immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).[21][24] On "saline" days, they are injected with saline and confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals to control for any inherent chamber biases.

  • Test Phase (Post-Conditioning): After the conditioning phase, the doors between the chambers are removed, and the mice are placed in the central chamber in a drug-free state. The time spent in each of the conditioning chambers is recorded for a set period.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Testing cluster_analysis Analysis Habituation Habituation to Apparatus Baseline Measure Baseline Preference Habituation->Baseline Drug_Pairing Drug Injection & Placement in Paired Chamber Baseline->Drug_Pairing Saline_Pairing Saline Injection & Placement in Unpaired Chamber Alternating Alternate Drug/Saline Days Saline_Pairing->Alternating Test Free Access to all Chambers (Drug-Free State) Alternating->Test Measure Record Time Spent in Each Chamber Test->Measure Comparison Compare Time in Drug-Paired Chamber (Pre- vs. Post-Conditioning) Measure->Comparison

Figure 3. Experimental Workflow for Conditioned Place Preference.

Assessing the Abuse Potential of this compound: A Roadmap for Future Research

To conduct a meaningful assessment of the abuse potential of this compound relative to oxycodone, the following experimental data are essential:

  • In Vitro Receptor Binding and Functional Assays:

    • Receptor Binding Affinities (Ki): Determine the binding affinity of this compound at the mu, delta, and kappa opioid receptors. High affinity for the mu-opioid receptor, in particular, is a strong indicator of abuse potential.

    • Functional Activity (Efficacy): Characterize this compound as a full agonist, partial agonist, or antagonist at each opioid receptor subtype using assays such as GTPγS binding or cAMP inhibition. A high efficacy at the mu-opioid receptor would suggest a higher abuse liability.

  • Pharmacokinetic Profiling:

    • Bioavailability: Determine the bioavailability of this compound via various routes of administration, especially oral.

    • Cmax and Tmax: Establish the time to peak plasma concentration and the maximum plasma concentration after administration. A rapid Tmax and high Cmax are associated with greater abuse potential.

    • Blood-Brain Barrier Penetration: Quantify the extent to which this compound crosses the blood-brain barrier, as this is crucial for its central nervous system effects.

  • In Vivo Behavioral Pharmacology:

    • Intravenous Self-Administration (IVSA): Conduct IVSA studies in rodents to determine if this compound has reinforcing properties and to establish a dose-response curve.

    • Conditioned Place Preference (CPP): Utilize the CPP paradigm to assess the rewarding effects of this compound.

    • Drug Discrimination: Train animals to discriminate between the subjective effects of a known opioid (like morphine or oxycodone) and saline, and then test the ability of this compound to substitute for the training drug. This provides insight into whether the novel compound produces similar subjective effects to known drugs of abuse.

Conclusion

Oxycodone's high abuse potential is a result of its specific pharmacological and pharmacokinetic profile, including its high affinity and efficacy as a mu-opioid receptor agonist and its rapid onset of action. The experimental models of intravenous self-administration and conditioned place preference are robust tools for quantifying the reinforcing and rewarding effects that underpin this abuse liability.

Currently, the abuse potential of this compound cannot be assessed due to the absence of critical pharmacological data. The roadmap for future research outlined above provides a clear pathway for generating the necessary in vitro and in vivo data. Only by conducting these experiments can the scientific community and drug developers make an informed comparison of this compound's abuse potential relative to that of oxycodone and other established opioids. This systematic approach is essential for the responsible development of new analgesic compounds.

References

Correlating In Vitro and In Vivo Data for AH-8533: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available in vitro and in vivo pharmacological data for the synthetic opioid AH-8533 is not available. This compound is primarily identified in toxicological screening panels, and its specific pharmacological properties have not been detailed in accessible scientific literature.

To fulfill the structural requirements of this guide and provide a valuable resource for researchers, this document presents a comparative framework using two well-characterized synthetic opioids: Fentanyl and Remifentanil . This guide is intended to serve as a template for how such data for this compound could be presented and correlated once it becomes available.

This comparison guide provides an objective analysis of the in vitro and in vivo performance of Fentanyl and Remifentanil, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Data: Receptor Binding and Functional Activity

The following table summarizes the in vitro characteristics of Fentanyl and Remifentanil at the human mu-opioid receptor (hMOR), the primary target for opioid analgesics.

CompoundReceptorAssay TypeKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference
FentanylhMORRadioligand Binding ([³H]DAMGO)0.3 - 1.4--[1][2]
FentanylhMOR[³⁵S]GTPγS Functional Assay-1.5 - 5.0>80[1][3][4]
RemifentanilhMORFunctional AssaysPotency slightly higher than Fentanyl-Full Agonist[5][6][7]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug.

In Vivo Data: Analgesic Potency

The analgesic effects of Fentanyl have been quantified in various animal models. The following table presents data from common nociceptive assays.

CompoundAnimal ModelAssayRoute of AdministrationED₅₀ (mg/kg)Reference
FentanylMouse (CD-1)Warm Water Tail Withdrawal (55°C)Subcutaneous (S.C.)0.122[1]
FentanylMouseHot Plate TestIntraperitoneal (i.p.)~0.03 - 0.3 (dose-dependent effects observed)[8]

ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor are prepared.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Fentanyl).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.

In Vivo: Hot Plate Test

Objective: To assess the analgesic properties of a compound by measuring the latency of a thermal pain response.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing room and apparatus.

  • Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to the first sign of nociception (e.g., hind paw lick, shake, or jump) is recorded. A cut-off time is established to prevent tissue damage.

  • Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: At various time points after administration, the mice are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. The ED₅₀ is determined by constructing a dose-response curve.[8][9][10]

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Data Correlation invitro_start CHO Cells expressing hMOR membrane_prep Membrane Preparation invitro_start->membrane_prep binding_assay Radioligand Binding Assay ([³H]DAMGO + Fentanyl) membrane_prep->binding_assay functional_assay [³⁵S]GTPγS Functional Assay membrane_prep->functional_assay invitro_data Determine Kᵢ, EC₅₀, Eₘₐₓ binding_assay->invitro_data functional_assay->invitro_data correlation Correlate In Vitro Affinity/Potency with In Vivo Efficacy invitro_data->correlation invivo_start CD-1 Mice compound_admin Fentanyl Administration (Subcutaneous or Intraperitoneal) invivo_start->compound_admin hot_plate Hot Plate Test compound_admin->hot_plate tail_withdrawal Tail Withdrawal Test compound_admin->tail_withdrawal invivo_data Determine ED₅₀ hot_plate->invivo_data tail_withdrawal->invivo_data invivo_data->correlation

Experimental workflow for correlating in vitro and in vivo data.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling opioid Opioid Agonist (e.g., Fentanyl) mor Mu-Opioid Receptor (GPCR) opioid->mor Binds to g_protein Gi/o Protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases analgesia Analgesia camp->analgesia ion_channel->analgesia

Simplified mu-opioid receptor signaling pathway.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Novel Compound AH-8533

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling the novel compound AH-8533 are advised to follow stringent safety and disposal protocols. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this guidance is predicated on established best practices for the management of unknown or novel chemical substances in a research environment.

The paramount principle in handling a substance like this compound, for which full hazard data is not available, is to treat it as hazardous. This necessitates a cautious approach to all handling, storage, and disposal procedures to ensure the safety of personnel and the environment.

Immediate Safety and Handling

Prior to any handling of this compound, it is crucial to have a designated and properly labeled waste container ready. All materials that come into contact with the compound, including personal protective equipment (PPE), must be disposed of as hazardous waste.

Personal Protective Equipment (PPE):

Due to the unknown nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.[1][2]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents direct skin contact. Gloves must be inspected before use and disposed of after contamination.
Body Protection Laboratory coat or apronProtects against contamination of personal clothing.[1]
Respiratory Protection Use in a fume hood or wear a NIOSH/MSHA-approved respiratorEssential to prevent inhalation of any dusts or vapors, especially when handling powders or volatile solutions.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and any contaminated materials.

  • Waste Characterization (Assume Hazardous): In the absence of specific data, this compound must be treated as hazardous chemical waste. Do not mix with other waste streams unless compatibility is certain.

  • Waste Segregation and Containment:

    • Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, leak-proof, and chemically compatible container.

    • The container must be kept closed except when adding waste.[3]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazard pictograms.

  • Spill Management:

    • In case of a spill, evacuate the immediate area.[1][2]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Sweep or vacuum up the absorbed material and place it in the designated hazardous waste container.[1][2]

    • Wash the spill area with soap and water.[1][2]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical disposal agency.[3]

    • Never dispose of this compound down the drain or in the regular trash.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Generation cluster_disposal Disposal Path prep_sds SDS Available for this compound? prep_no_sds Assume Hazardous Treat as Unknown Chemical prep_sds->prep_no_sds No prep_ppe Don Appropriate PPE prep_no_sds->prep_ppe prep_container Prepare Labeled Hazardous Waste Container prep_ppe->prep_container handle_use Use this compound in Well-Ventilated Area prep_container->handle_use handle_waste_gen Generate Waste (Unused chemical, contaminated items) handle_use->handle_waste_gen disp_collect Collect Waste in Designated Container handle_waste_gen->disp_collect disp_spill Spill Occurs? disp_collect->disp_spill disp_cleanup Follow Spill Cleanup Protocol disp_spill->disp_cleanup Yes disp_store Store Container Securely disp_spill->disp_store No disp_cleanup->disp_collect disp_contact_ehs Contact EHS for Pickup disp_store->disp_contact_ehs

Disposal workflow for this compound.

By adhering to these general yet stringent guidelines, researchers can mitigate the risks associated with handling and disposing of the novel compound this compound, ensuring a safe laboratory environment. Always consult with your institution's safety officer for specific guidance and protocols.

References

Essential Safety and Handling Guide for Potent Synthetic Compounds (e.g., AH-8533)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (MSDS) or handling information was found for a compound designated "AH-8533." The following guidelines are based on best practices for handling potent, novel synthetic compounds and should be adapted to the specific toxicological and physical properties of the substance . A thorough risk assessment must be conducted before any handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent synthetic compounds. It offers procedural guidance to directly address operational questions regarding personal protective equipment, safe handling, and emergency procedures.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risk. The following table summarizes recommended PPE for handling potent synthetic compounds.

Protection Type Equipment Specifications & Use Cases
Eye/Face Protection Safety Glasses with Side ShieldsMinimum requirement for all lab activities. Must be ANSI Z87.1 compliant.[1]
Splash GogglesRequired when handling solutions or potential splashes.[1]
Face ShieldUse in conjunction with goggles for high-splash risk procedures.[1]
Hand Protection Disposable Nitrile GlovesMinimum for handling small quantities. Double-gloving is recommended.[1]
Chemically Resistant GlovesRequired for handling concentrated solutions or for prolonged tasks. Consult manufacturer's compatibility chart.
Body Protection Laboratory CoatStandard attire for all laboratory work.
Chemical-Resistant ApronWorn over a lab coat when handling larger volumes or highly corrosive/toxic substances.
Full-Body Suit (e.g., Tyvek)Recommended for high-risk procedures such as large-scale synthesis or spill cleanup.
Respiratory Protection Fume HoodAll manipulations of potent compounds should be performed within a certified chemical fume hood.
N95/P100 RespiratorMay be required for weighing powders outside of a containment hood, based on risk assessment. Use requires prior fit-testing and training.

Experimental Protocol: Safe Handling of Potent Powdered Compounds

This protocol outlines the steps for safely weighing and preparing a solution of a potent synthetic compound.

  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare the workspace by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvent) within the fume hood.

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or appropriate glassware to contain the powder.

    • Handle the compound with dedicated spatulas to avoid cross-contamination.

    • Close the primary container immediately after dispensing the desired amount.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed powder slowly and carefully to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent overflow.

    • Mix the solution using a magnetic stirrer or gentle swirling.

  • Cleanup:

    • Wipe down all surfaces within the fume hood with an appropriate deactivating solution or solvent.

    • Dispose of all contaminated disposable materials (e.g., bench paper, gloves, weigh boats) in a designated hazardous waste container.[2]

    • Clean all reusable equipment thoroughly.

Emergency Procedures: Chemical Spill Response

A clear and practiced spill response plan is crucial for mitigating the risks associated with accidental releases of potent compounds.

cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Severity evacuate->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large, Volatile, or Unknown ppe Don Appropriate PPE (Full body suit, respirator, etc.) minor_spill->ppe evacuate_lab Evacuate Laboratory Call Emergency Services major_spill->evacuate_lab contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize/Decontaminate (if applicable) contain->neutralize cleanup Collect Contaminated Material neutralize->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate_area Decontaminate Spill Area and Equipment dispose->decontaminate_area report Report Incident to EHS decontaminate_area->report evacuate_lab->report

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

Proper disposal of waste contaminated with potent synthetic compounds is essential to prevent environmental contamination and accidental exposure.

cluster_waste_disposal Hazardous Waste Disposal Workflow generate_waste Generate Contaminated Waste (Gloves, Vials, Solutions) segregate Segregate Waste Streams generate_waste->segregate solid_waste Solid Waste (PPE, Glassware) segregate->solid_waste liquid_waste Liquid Waste (Solvents, Solutions) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Scalpels) segregate->sharps_waste solid_container Designated Labeled Solid Waste Bin solid_waste->solid_container liquid_container Labeled, Sealed Waste Solvent Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container store Store in Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store pickup Schedule Waste Pickup with EHS store->pickup

Caption: Procedure for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AH-8533
Reactant of Route 2
Reactant of Route 2
AH-8533

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.